The table below summarizes the key identifiers and physical properties for your research and development work.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 7492-38-8 [1] [2] |
| Molecular Formula | C9H18O [1] [2] |
| IUPAC Name | 2-methyloctan-4-one [1] [3] |
| Molecular Weight | 142.24 g/mol [1] [2] |
| Boiling Point | 180°C [1] [3] |
| SMILES | CCCCC(=O)CC(C)C [1] [3] |
| Recommended Storage | Away from oxidizing agents, in a cool, dry, well-sealed container at ambient temperatures [1] [3] |
Beyond its use as a standard chemical intermediate, 2-Methyl-4-octanone has a specific and notable role in entomological research.
The following diagram illustrates the general experimental methodology from the cited study for identifying and validating the role of a compound like this compound in a biological system.
Experimental workflow for pheromone identification and validation.
The table below summarizes the key technical data for 2-Methyl-4-octanone (CAS No. 7492-38-8) from the search results.
| Property | Value / Description |
|---|---|
| CAS Number | 7492-38-8 [1] [2] [3] |
| Molecular Formula | C9H18O [1] [2] [3] |
| Molecular Weight | 142.24 g/mol [1] [2] [4] |
| IUPAC Name | 2-methyloctan-4-one [2] [3] [5] |
| Synonyms | n-Butyl isobutyl ketone; 2-Methyloctan-4-one [1] [4] |
| Boiling Point | 180°C [1] [3] [4] |
| Density | 0.8258 (estimate) [1] [4] |
| Refractive Index | 1.4150 [1] [4] |
| Flash Point | 57.6°C [3] |
| Melting Point | -18.52°C (estimate) [1] [4] |
| Appearance | Colorless clear liquid [1] |
| Storage | Store in a cool, dry place in a well-sealed container, away from oxidizing agents. Some sources recommend 2-8°C [1] [2] [5]. |
Although specific experimental protocols were not found, the diagram below illustrates a general workflow for utilizing a compound like this compound in research, from procurement to application.
The table below summarizes the key identifying information and physical properties for 2-Methyl-4-octanone from the search results.
| Property | Value |
|---|---|
| CAS Registry Number | 7492-38-8 [1] [2] [3] |
| Molecular Formula | C9H18O [1] [2] [3] |
| Molecular Weight | 142.24 g/mol [2] [3] [4] |
| IUPAC Name | 2-methyloctan-4-one [2] [3] [5] |
| Common Synonyms | This compound; n-Butyl isobutyl ketone [3] [4] |
| Boiling Point | 180°C at 760 mmHg [2] [3] [5] |
| Flash Point | 57.6°C [3] |
| Density | 0.814 g/cm³ [3] |
| Index of Refraction | 1.415 [2] [3] [5] |
The most direct link to a Safety Data Sheet for this compound is provided by the supplier Alfa Aesar (now part of Thermo Scientific Chemicals) [1].
Since the full SDS document was not within the search results, the following diagram outlines the general process for obtaining and using a complete Safety Data Sheet.
Process for obtaining and utilizing a chemical Safety Data Sheet
The table below organizes the key identified properties of 2-Methyl-4-octanone.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 7492-38-8 [1] [2] [3] |
| Molecular Formula | C₉H₁₈O [1] [2] [4] |
| Molecular Weight | 142.24 g/mol [1] [3] [4] |
| IUPAC Name | 2-methyloctan-4-one [1] [3] [4] |
| Boiling Point | 180°C [1] [3] [4] |
| Melting Point | -18.52°C (estimate) [1] [3] |
| Density | 0.8258 (estimate) [1] [3] |
| Refractive Index | 1.4150 [1] [3] [4] |
| Appearance | Colorless clear liquid [1] |
| Storage Temperature | 2-8°C [1] [3] |
This compound is identified in multiple chemical supplier catalogs with the following research applications [1] [5] [4]:
The following synthetic routes for this compound have been identified. The provided workflow diagram outlines these primary methods.
Synthetic pathways for this compound via oxidation and Grignard reaction.
Detailed Experimental Protocols:
Path A: Oxidation of 2-methyloctan-4-ol
Path B: Grignard Reaction Sequence
CCCCC(=O)CC(C)C [4] [7] [8]. This string provides a simple textual representation of the molecular structure.ICSKJDZASFIJQK-UHFFFAOYSA-N [2] [4] [7]. This is a standard hash of the molecular structure, useful for database searching.It is important to note the limitations of the current data. The melting point and density are marked as estimates, and detailed safety data (e.g., a full Safety Data Sheet) was not located in the search results. A risk statement "R52" is mentioned, which refers to being harmful to aquatic organisms, but the complete classification is not provided [1] [6].
To acquire a more comprehensive whitepaper, you may need to:
The following table summarizes the key identifying information for 2-Methyl-4-octanone as provided by NIST [1].
| Property | Value / Identifier |
|---|---|
| IUPAC Name | 4-Octanone, 2-methyl- [1] |
| Other Names | This compound [1] |
| CAS Registry Number | 7492-38-8 [1] |
| Molecular Formula | C₉H₁₈O [1] |
| Molecular Weight | 142.2386 g/mol [1] |
| Standard InChI | InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 [1] |
| Standard InChIKey | ICSKJDZASFIJQK-UHFFFAOYSA-N [1] |
Mass spectrometry operates by converting molecules into ions, separating them based on their mass-to-charge ratio (m/z), and then detecting them [2]. The most intense ion in a spectrum is called the base peak, which is assigned a relative abundance of 100. The most critical ion is often the molecular ion (M⁺⁺), which provides the molecular weight of the intact compound [2].
The diagram below outlines the general workflow for analyzing a mass spectrum, which can be applied to the study of this compound.
General workflow for mass spectrometry analysis and interpretation.
When interpreting a mass spectrum like that of this compound, scientists focus on several key aspects:
The following methodology outlines a standard approach for Electron Ionization (EI) Mass Spectrometry, which is likely the technique used for the data in the NIST entry [1] [2].
Sample Introduction
Ionization (Electron Ionization - EI)
Fragmentation
Mass Analysis
Detection & Data Processing
The NIST entry confirms that a mass spectrum for this compound exists in its database but notes that it "cannot be downloaded" due to licensing restrictions [1]. Here is how you can proceed:
2-Methyl-4-octanone (CAS 7492-38-8) is a specialized ketone building block of significant importance in chemical biology and pharmaceutical research. This compound, also known as n-Butyl isobutyl ketone, possesses the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol. As a ketone derivative with a branched-chain structure, it serves as a versatile synthetic intermediate in various research applications, particularly in proteomics studies and drug discovery pipelines. The compound's structural features, including its ketone functional group and aliphatic chain, contribute to its reactivity and utility in organic synthesis and chemical biology. [1] [2] [3]
The physicochemical properties of this compound make it particularly suitable for various experimental applications in research settings. With a boiling point of approximately 180°C and a refractive index of 1.415, this compound exhibits characteristics typical of medium-chain ketones. Its density is estimated at 0.8258 g/mL, indicating it is less dense than water. These physical properties inform appropriate experimental handling, purification techniques, and storage conditions for research applications. The compound is typically supplied as a colorless clear liquid with high purity levels (≥98-99%), making it suitable for precise synthetic applications where consistency and reproducibility are paramount. [4] [5]
In the field of proteomics research, this compound serves as a valuable chemical building block for the synthesis of more complex molecules and probes. Its ketone functionality provides a reactive handle for chemical modifications and conjugation reactions essential in proteomic studies. Researchers utilize this compound in the preparation of activity-based probes that monitor enzyme activities in complex biological systems, affinity tags for protein isolation and purification, and cross-linking agents for studying protein-protein interactions. The branched-chain structure of this compound contributes to appropriate hydrophobic character and steric properties that can influence binding interactions in biochemical systems, making it particularly valuable for studying membrane-associated proteins and lipophilic protein domains. [1] [2] [3]
The application of this compound in proteomics extends to the development of mass spectrometry tags for protein quantification and identification. When incorporated into isotopic labeling reagents, the compound's molecular framework can enhance chromatographic separation and ionization efficiency in mass spectrometric analyses. Additionally, its functional group compatibility allows for incorporation into photoreactive compounds for capturing transient protein interactions, supporting advanced experimental approaches in interactome mapping and structural proteomics. These diverse applications underscore the compound's versatility as a synthetic building block in cutting-edge proteomics research. [6]
This compound finds important applications as a key intermediate in pharmaceutical synthesis, contributing to the construction of more complex active pharmaceutical ingredients (APIs) and therapeutic candidates. The compound's molecular structure serves as a scaffold for diversification in medicinal chemistry programs, enabling the introduction of ketone functionality into target molecules. This feature is particularly valuable in the synthesis of various small molecule therapeutics targeting diverse disease areas, including metabolic disorders, infectious diseases, and oncology. The ketone group provides a handle for further chemical transformations, including reductive amination, nucleophilic addition, and condensation reactions that are fundamental to API development. [1] [2]
In drug discovery workflows, this compound has been utilized in the synthesis of compound libraries for high-throughput screening against various biological targets. Its balanced lipophilicity profile (as indicated by its density of 0.8258) makes it particularly valuable for developing compounds with optimized membrane permeability and appropriate pharmacokinetic properties. Recent research has explored its incorporation into novel chemical entities investigated for their biological activity, including compounds mentioned in scientific literature with relevance to cancer research and inflammatory diseases. These applications demonstrate the compound's significance in the drug development pipeline from early discovery to process chemistry. [6] [5]
Protocol 1: Small-Scale Synthesis of this compound
Note: This procedure is adapted from general ketone synthesis methods suitable for research-scale production.
Materials:
Procedure:
Purification:
Protocol 2: Quality Control and Characterization of this compound
Establishing compound identity and purity is critical for research applications. The following analytical procedures ensure quality control:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Purity Assessment:
Proper storage and handling of this compound are essential for maintaining compound integrity and ensuring experimental reproducibility. Based on manufacturer specifications and chemical properties, the following protocols are recommended:
Storage Conditions:
Stability and Shelf Life:
Handling this compound requires appropriate safety precautions to minimize risks to personnel and ensure regulatory compliance:
Hazard Assessment:
Handling Procedures:
Regulatory Status:
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Method/Comment |
|---|---|---|
| CAS Registry Number | 7492-38-8 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₈O | Elemental analysis |
| Molecular Weight | 142.24 g/mol | Calculated |
| Boiling Point | 180°C | At atmospheric pressure |
| Refractive Index (n₂₀ᵈ) | 1.4150 | At 20°C with D-line |
| Density | 0.8258 g/mL (estimate) | At 25°C |
| Purity | ≥98-99% | GC-FID analysis |
| Melting Point | -18.52°C (estimate) | Literature estimate |
| MDL Number | MFCD00048808 | Merck Index reference |
| InChI Key | ICSKJDZASFIJQK-UHFFFAOYSA-N | IUPAC identifier |
| SMILES | CCCCC(=O)CC(C)C | Simplified molecular input |
Table 2: Commercial Availability of this compound
| Supplier | Catalog Number | Package Size | Price | Purity |
|---|---|---|---|---|
| Thermo Scientific | AAA1995206 | 5 g | $166.47 | 99% |
| Thermo Scientific | AAA1995214 | 25 g | $616.10 | 99% |
| Santa Cruz Biotechnology | sc-275020 | 5 g | $107.00 | ≥98% |
| Crysdot | CD13005190 | 100 g | $495.00 | 95+% |
| Combi-Blocks | COMH93D6680F | Varied | Contact supplier | 98% |
Emerging research has identified the relevance of ketone building blocks like this compound in the study of signaling pathways, particularly the Wnt signaling cascade, which plays crucial roles in development and carcinogenesis. The Wnt pathway represents a complex network of protein interactions that regulates fundamental cellular processes including cell pluripotency, differentiation, and proliferation. Dysregulation of this pathway is implicated in various cancers, particularly colorectal cancer (CRC), making it a significant therapeutic target. Small molecule tools and building blocks contribute to research aimed at understanding and modulating this pathway. [7]
The canonical Wnt/β-catenin pathway involves a sophisticated molecular mechanism wherein Wnt ligands bind to receptor complexes comprising Frizzled family proteins and LRP5/6 co-receptors. This interaction triggers intracellular events that ultimately lead to β-catenin stabilization and translocation to the nucleus, where it activates transcription of target genes involved in cell cycle progression and survival. Building block compounds like this compound may serve as synthetic intermediates for developing Wnt pathway inhibitors or chemical probes that help elucidate pathway mechanisms and identify novel therapeutic targets for cancer treatment. [7]
Diagram 1: Wnt/β-catenin Signaling Pathway - This canonical pathway regulates gene expression patterns controlling cell proliferation and differentiation. Small molecule building blocks like this compound may contribute to developing research tools for this pathway.
This compound represents a valuable chemical building block with demonstrated utility in proteomics research and pharmaceutical development. Its well-characterized physicochemical properties, commercial availability in high purity, and compatibility with diverse synthetic methodologies support its continued application in chemical biology and drug discovery. The experimental protocols outlined in this document provide researchers with practical guidance for utilizing this compound effectively while maintaining appropriate safety standards.
Future research applications may expand to include chemical biology probes for studying signaling pathways, including the Wnt pathway discussed herein, and as synthetic intermediates for novel therapeutic candidates. The compound's structural features offer opportunities for further functionalization and diversification in medicinal chemistry campaigns. As research in targeted therapies and chemical proteomics continues to advance, versatile building blocks like this compound will remain essential tools for scientific innovation and therapeutic development.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) represents a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including various ketones. This solvent-free technique integrates sampling, extraction, concentration, and sample introduction into a single step, making it particularly valuable for analyzing complex matrices such as biological, environmental, and food samples [1]. Ketones are important analytes in multiple fields; in clinical chemistry, they serve as biomarkers for diabetic ketoacidosis and occupational exposure monitoring [2], while in food science, they contribute significantly to flavor profiles [3] [4]. The HS-SPME technique minimizes sample preparation time, reduces solvent usage, and provides enhanced sensitivity for trace-level analysis, making it superior to traditional extraction methods for volatile compound analysis.
The analysis of ketones presents specific challenges due to their varying volatilities, polarities, and concentrations in complex matrices. HS-SPME-GC-MS addresses these challenges through careful optimization of extraction conditions, fiber selection, and derivatization strategies. This document provides comprehensive application notes and detailed protocols for implementing HS-SPME-GC-MS methods for ketone analysis across various applications, incorporating method validation parameters and practical implementation guidelines for researchers and analytical scientists.
HS-SPME operates on the principle of equilibrium partitioning of analytes between three phases: the sample matrix, the headspace above the sample, and the stationary phase coating on the fused-silica fiber. The extraction process depends on the affinity of target analytes for the fiber coating, which is influenced by the chemical characteristics of both the analytes and the coating material [1]. For ketone analysis, this equilibrium is particularly important as many ketones have moderate to high volatility and require careful optimization of extraction conditions to achieve satisfactory recovery rates.
The amount of analyte extracted by the SPME fiber at equilibrium (n) can be described by the equation:
n = (Kfs × Vf × C0 × Vs) / (Kfs × Vf + Khs × Vh + Vs)
Where Kfs is the fiber coating/sample matrix distribution constant, Khs is the headspace/sample matrix distribution constant, Vf is the fiber coating volume, Vh is the headspace volume, Vs is the sample volume, and C0 is the initial analyte concentration in the sample [1]. For ketones with high volatility, the headspace capacity factor (Khs) plays a significant role in the extraction efficiency, necessitating careful control of headspace volume and temperature.
The GC-MS system for ketone analysis typically consists of a gas chromatograph equipped with a suitable injector system and capillary column interfaced with a mass spectrometer detector. The GC separates complex mixtures of compounds, while the MS provides detection and identification capabilities based on molecular fragmentation patterns [5]. For ketone analysis, specific considerations include the choice between electron ionization (EI) and chemical ionization (CI) sources, with EI being more common for general screening and CI providing enhanced molecular ion information for confirmation [5] [2].
The mass spectrometer typically employs a quadrupole mass analyzer, though time-of-flight (TOF) instruments offer advantages for non-targeted analysis [4]. The combination of chromatographic retention time and mass spectral fragmentation pattern allows for specific identification of ketones, even in complex sample matrices with co-eluting compounds [5]. Modern GC-MS systems often incorporate fast GC capabilities using narrow-bore capillary columns to reduce analysis time while maintaining resolution, which is particularly beneficial for high-throughput applications such as clinical monitoring and food quality control [2].
The diagram below illustrates the complete experimental workflow for HS-SPME-GC-MS analysis of ketones:
Materials and Reagents:
Step-by-Step Procedure:
Sample Collection and Pretreatment: Transfer 2 mL of urine into a 10 mL autosampler vial containing a magnetic stirring bar [2]. For tissue samples, homogenize in appropriate buffer and transfer aliquot to vial [6].
Internal Standard Addition: Add 10 μL of 2,4 pentanedione solution (240 μg/mL) to each sample [2]. For specific applications, include deuterated internal standards (BOHB d2 and AcAc d5 at 25 mg/mL methanol) [2].
Derivatization Procedure:
Headspace Vial Preparation: Add 0.5 g sodium chloride for HS-SPME or fill vial with 8 mL ketone-free water for DI-SPME. Incubate for 2 minutes at 100°C prior to extraction [2].
Fiber Coating Selection Criteria:
Conditioning Protocol: Condition fibers according to manufacturer specifications prior to first use, typically at recommended temperature for 1-2 hours in GC injection port [1].
Critical Parameters:
Optimal Conditions for Urinary Ketones: 50°C extraction temperature with 15-30 minute extraction time for polyacrylate fiber with continuous agitation at 500 rpm [2].
GC Instrument Parameters:
MS Operating Conditions:
Table 1: Method Validation Data for HS-SPME-GC-MS Analysis of Ketones
| Validation Parameter | Acceptance Criteria | Performance Data | Reference |
|---|---|---|---|
| Linearity Range | r ≥ 0.999 | All compounds in method range | [3] |
| Repeatability (RSD%) | < 20% | 0.3 - 18.9% | [3] |
| Intermediate Precision (RSD%) | < 35% | 2.4 - 31.2% | [3] |
| LOD Range | - | 49.0 pg/kg - 94.5 μg/kg | [3] |
| LOQ Range | - | 163 pg/kg - 315 μg/kg | [3] |
| Recovery (%) | 85-115% | >90% for most ketones | [2] |
Internal Standard Quantification: Use stable isotope-labeled internal standards (when available) or structural analogs for quantification [2]. 2,4 pentanedione serves as an effective internal standard for ketone analysis due to its structural similarity and intermediate retention characteristics [2].
Calibration Approach: Implement standard addition method to account for matrix effects, particularly for complex biological samples [3]. Prepare calibration standards in blank matrix when possible to compensate for extraction efficiency variations.
Quality Control Samples: Include method blanks, fortified blanks, and matrix-matched quality control samples at low, medium, and high concentrations in each analytical batch to monitor method performance and potential contamination.
HS-SPME-GC-MS has been successfully applied to the analysis of ketones in clinical samples for various purposes:
Diabetes Management: Monitoring of acetone, acetoacetate, and 3-hydroxybutyrate in urine and blood provides crucial information for managing diabetic ketoacidosis [2]. The method offers sensitivity sufficient to detect elevated ketone levels at early stages, enabling timely clinical intervention.
Occupational Exposure Assessment: Analysis of methyl ethyl ketone (MEK), methyl isobutyl ketone (MIBK), and cyclohexanone in urine serves as a biomarker for occupational exposure to industrial solvents [2]. The high sensitivity of HS-SPME-GC-MS allows detection at levels below biological exposure indices (BEIs) established by ACGIH.
Toxicological Studies: 2,5-hexanedione monitoring provides assessment of exposure to n-hexane, a neurotoxic solvent [2]. The method's ability to distinguish between free and total 2,5-hexanedione addresses ongoing controversies regarding appropriate biomarkers for hexane exposure.
In food science, HS-SPME-GC-MS enables characterization of ketones that contribute to aroma and flavor profiles:
Flavor Compound Profiling: Ketones contribute significantly to the flavor characteristics of various foods [3] [4]. The technique has been applied to analyze volatile compounds in gluten-free bread, with optimal extraction conditions determined as 60°C for 60 minutes using CAR/DVB/PDMS fiber [3].
Food Quality Assessment: In chili peppers, HS-SPME-GC-MS identified 773 volatile compounds, with ketones contributing to characteristic aroma profiles [4]. The technique's sensitivity allows detection of trace-level aroma-active compounds that significantly impact sensory quality.
Meat Quality Evaluation: Ketones contribute to the volatile profile of meat products, with intramuscular fat content influencing their generation and release [7]. HS-SPME-GC-MS enables correlation between ketone profiles and sensory attributes.
Table 2: Troubleshooting Guide for HS-SPME-GC-MS Analysis of Ketones
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Sensitivity | Incorrect fiber coating | Use CAR/PDMS for low MW ketones; PA for polar ketones |
| Suboptimal temperature | Increase extraction temperature (50-70°C range) | |
| Inadequate derivatization | Extend derivatization time; optimize reagent concentration | |
| Carryover Between Samples | Incomplete desorption | Increase desorption temperature (to 270°C) and time (2 min) |
| Fiber contamination | Implement cleaning step between samples | |
| Poor Reproducibility | Inconsistent sampling | Standardize vial size, headspace volume, and agitation |
| Fiber degradation | Monitor performance; replace fiber after 50-100 injections | |
| Matrix Effects | Complex sample matrix | Use standard addition calibration; implement dilution |
| Competitive adsorption | Reduce sample load; use selective derivatization |
Derivatization Strategies: For enhanced sensitivity and selectivity, particularly for hydroxylated ketones, implement appropriate derivatization approaches [2]. PFBHA derivatization improves volatility and detection characteristics for carbonyl-containing compounds, while silylation enhances sensitivity for hydroxylated ketones.
Automation and High-Throughput Analysis: Modern implementations utilize MultiFiber Exchange (MFX) systems for automated fiber handling, significantly improving reproducibility (RSD 2.01-5.32%) and throughput [2]. Automation reduces analyst time while enhancing method robustness for routine analysis.
Fast GC-MS Applications: Implementation of narrow-bore columns and rapid temperature programming reduces analysis time without compromising resolution [2]. This approach is particularly valuable for clinical applications requiring rapid turnaround times.
HS-SPME-GC-MS represents a robust, sensitive, and versatile analytical technique for ketone analysis across diverse applications. The method's solvent-free nature, minimal sample requirements, and compatibility with automation make it particularly valuable for high-throughput laboratories. Careful optimization of extraction conditions, appropriate fiber selection, and implementation of derivatization strategies when necessary enable reliable quantification of ketones at trace levels in complex matrices. The protocols outlined in this document provide comprehensive guidance for method development, validation, and implementation, supporting researchers in obtaining accurate and reproducible results for ketone analysis in pharmaceutical, clinical, and food applications.
Volatile carbonyl compounds, including aldehydes and ketones, are critical analytes in environmental, food, and pharmaceutical sciences due to their impact on health and product quality. Their analysis typically involves a two-step process: extraction and preconcentration from a complex matrix, followed by separation, detection, and quantification using chromatographic techniques [1] [2].
Here are the core methodologies for analyzing volatile carbonyl compounds:
| Technique | Principle | Key Steps | Best For |
|---|
| Solid Phase Microextraction (SPME) [3] [4] | A coated fiber extracts analytes from headspace of liquid/solid samples. | 1. Expose fiber to sample headspace. 2. Desorb analytes into GC inlet. | Solvent-free, rapid analysis of flavors, fragrances, and odors in complex matrices (e.g., orange juice, saliva) [4]. | | Fan-Assisted Extraction (FAE) [2] | A fan accelerates mass transfer of volatiles to a derivatizing acceptor solution in a closed flask. | 1. Place sample and derivatizing solution in flask. 2. Activate fan for set time/temperature. 3. Analyze acceptor solution via HPLC. | Sensitive, full evaporation technique for complex liquid samples like brewed coffee; minimizes matrix effects [2]. | | Environmental Chamber Sampling (ASTM D6803) [5] | Samples are placed in a controlled small-scale chamber to emulate VOC emission under standard conditions. | 1. Prepare coating on specified substrate. 2. Place in chamber with controlled clean air supply, temperature, humidity. 3. Sample chamber air over time. | Standardized testing of VOC and carbonyl emissions from architectural coatings [5]. | | Purge and Trap (P&T) Concentration [1] | Inert gas purges volatiles from liquid sample, which are trapped on an adsorbent and then thermally desorbed. | 1. Sparge sample with inert gas. 2. Transfer liberated VOCs to adsorbent trap. 3. Heat trap, backflush analytes to GC. | Highly sensitive analysis of purgeable compounds in water; compatible with US EPA methods [1]. |
Protocol 1: Headspace SPME-GC-MS for Carbonyls in Port Wines [6] This protocol uses a derivatization step for accurate quantification.
Protocol 2: Fan-Assisted Extraction with HPLC-UV/Vis for Carbonyls in Coffee [2] This approach uses a liquid acceptor solution with derivatization for HPLC compatibility.
Protocol 3: Small-Scale Environmental Chamber Testing for Coatings [5]
The following diagram illustrates the general decision-making workflow for selecting an appropriate analytical method, based on sample matrix and analytical objectives.
This guide provides a concise summary to help you select the most appropriate analytical technique.
| Analytical Need | Recommended Technique | Key Advantage |
|---|---|---|
| Sensitive, quantitative analysis of liquids | Fan-Assisted Extraction (FAE) with HPLC [2] | Minimal matrix effect; uses common HPLC equipment. |
| Broad profiling of flavors/odors in complex matrices | Headspace SPME with GC-MS [6] [4] | Solvent-free; excellent for isolating analytes from interfering compounds. |
| Compliance with environmental water testing | Purge and Trap with GC-MS [1] | High sensitivity; aligns with established EPA methods. |
| Standardized emission testing from materials | Environmental Chamber Sampling [5] | Provides controlled, reproducible conditions for emission profiling. |
1. Fundamental Principle of Derivatization PFBHA derivatization is a widely used technique for converting carbonyl compounds (aldehydes and ketones) into stable oxime derivatives that are more amenable to analysis by gas chromatography (GC) or mass spectrometry (MS). This reaction is particularly valuable for detecting trace-level, multi-functional oxygenated compounds (OVOCs) that are challenging to analyze in their native form [1] [2]. The general reaction is as follows:
This derivatization enhances the volatility, thermal stability, and detectability of carbonyls, especially for compounds with conjugated systems that may not react efficiently with other reagents like 2,4-DNPH [1].
2. Core Protocol: Aqueous Phase Derivatization and Extraction This is a standard method for processing carbonyl compounds from water samples [3] [4].
3. Advanced Protocol: On-Fiber SPME Derivatization for Air Sampling For gas-phase carbonyls in air, an on-fiber Solid-Phase Microextraction (SPME) technique offers a sensitive and automated solution [2] [5]. The workflow involves four key steps, which are also summarized in the diagram below.
4. Critical Optimization Parameters
| Carbonyl Compound Type | Hexane | MTBE | Dichloromethane |
|---|---|---|---|
| Carbonyls without secondary groups | Similar efficiency | Similar efficiency | Similar efficiency |
| Hydroxycarbonyls | Lower efficiency | Lower efficiency | Most efficient |
| Dicarbonyls | Lower efficiency | Lower efficiency | Most efficient |
| Keto-acids | Lower efficiency | Lower efficiency | Most efficient |
Derivative Storage Stability: PFBHA derivatives are not all equally stable. When stored in dichloromethane at 4°C [3] [4]:
Silylation Conditions for Multi-Functional Carbonyls: The efficiency of the silylation step with BSTFA depends on the type of functional group [3] [4].
| Functional Group | Recommended BSTFA Concentration | Catalyst (TMCS) | Reaction Efficiency |
|---|---|---|---|
| Primary -OH | 20-100% in CH₂Cl₂ | Not required | Efficient |
| Secondary -OH | 20-100% in CH₂Cl₂ | Improves yield | Efficient, improves with catalyst |
| Tertiary -OH | 100% | 10% TMCS | Very inefficient without catalyst |
| -COOH | 100% | Not required | Most efficient and consistent |
I hope these detailed notes provide a strong foundation for your research and development work. Should you require further clarification on any specific protocol, feel free to ask.
Ketone bodies, comprising β-hydroxybutyrate (BHB), acetoacetate (AcAc), and acetone, are crucial metabolic intermediates produced during fatty acid oxidation. These compounds serve as alternative energy sources for various tissues, particularly during periods of prolonged fasting, intense exercise, or carbohydrate restriction. In clinical settings, accurate quantification of ketone bodies is essential for diagnosing and managing diabetic ketoacidosis (DKA), a potentially life-threatening complication primarily affecting individuals with type 1 diabetes mellitus. In DKA, the concentration of ketone bodies can exceed 3.0 mmol/L, significantly higher than the normal levels of <0.5 mmol/L observed in healthy individuals [1].
The metabolic relationship between the three primary ketone bodies is characterized by dynamic interconversion: AcAc can be reduced to BHB or decarboxylated to acetone. This complexity necessitates analytical methods that can accurately distinguish and quantify each species. Traditional methods for ketone quantification, such as spectrophotometric assays and dipstick tests, have significant limitations including narrow dynamic ranges, inability to differentiate between individual ketone bodies, and susceptibility to interference [2] [1]. These limitations have driven the development of more sophisticated analytical approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which offer superior specificity, sensitivity, and accuracy for ketone body analysis in complex biological matrices [2] [3] [1].
The evolution of analytical technologies has revolutionized ketone body quantification, enabling researchers to overcome the limitations of traditional methods. Mass spectrometry-based approaches have emerged as the gold standard, providing the specificity needed to distinguish between structurally similar ketone bodies and their isomers. The most significant advances in this field include:
These technological advances have significantly improved the reliability of ketone body quantification in research and clinical settings, enabling more accurate assessment of metabolic states and more precise monitoring of therapeutic interventions.
Table 1: Comparison of Modern Analytical Methods for Ketone Body Quantification
| Method | Key Features | Linear Range | Analysis Time | Applications | Limitations |
|---|---|---|---|---|---|
| RP-UHPLC-MS/MS with isotopic standards [2] [4] | High specificity for D-βOHB vs L-βOHB; Stable isotope internal standards; Parallel reaction monitoring | Not specified | 7 minutes | Multiple biological matrices; Physiological and pathophysiological studies | Requires specialized equipment; Method development complexity |
| LC-MS/MS with dual derivatization [3] | Simultaneous analysis of ketone bodies, α-keto acids, lactate, pyruvate; Tracer enrichment capability | Validated for clinical ranges | Not specified | Metabolic kinetics and interactions; Clinical research | Dual derivatization procedure; Requires storage at -80°C |
| GC-MS with paper-based TF-SPME [1] | Disposable sampling patches; Cost-effective; Minimal sample preparation | 500-20,000 ng/mL (BHB) | Not specified | Point-of-care screening; DKA diagnosis | Lower sensitivity than LC-MS/MS; Limited to volatile compounds |
| PFBHA derivatization GC-MS [5] | Specific for aldehydes and ketones; Commercial derivatives available; SPME compatible | Not specified | Not specified | Environmental monitoring; Air pollution studies | Limited to specific carbonyl compounds |
This protocol employs reverse phase ultra-high performance liquid chromatography (RP-UHPLC) coupled to tandem mass spectrometry (MS/MS) for the simultaneous quantification of AcAc and D-βOHB in biological matrices. The method leverages stable isotope-labeled internal standards ([13C] for AcAc and [2H] for βOHB) to account for matrix effects and preparation variability [2] [4]. The use of parallel reaction monitoring (PRM) provides exceptional specificity by distinguishing βOHB from three structural isomers that could otherwise interfere with accurate quantification [2]. For chiral separation of D-βOHB from L-βOHB, a simple one-step derivatization is employed to produce diastereomers that can be chromatographically resolved using the same RP-UHPLC conditions with modified PRM transitions [2].
The sample preparation process involves protein precipitation followed by derivatization specific for the targeted ketone bodies. For chiral separation, the derivatization step is crucial as it creates diastereomers from the enantiomeric forms of βOHB, enabling their separation on a conventional reverse-phase column. The entire analysis is completed within 7 minutes, making it suitable for high-throughput applications [2] [4].
Figure 1: The complete workflow for ketone body analysis using RP-UHPLC-MS/MS with stable isotope-labeled internal standards, encompassing sample preparation, derivatization for chiral separation, chromatographic separation, and mass spectrometric detection.
Sample Collection and Preparation:
Internal Standard Addition:
Protein Precipitation:
Derivatization for Chiral Separation (Optional):
UHPLC-MS/MS Analysis:
This method enables the simultaneous quantification of ketone bodies (BHB and AcAc) along with related metabolites (α-keto acids, lactate, pyruvate) and their stable isotopically labeled tracers in human plasma. The approach employs two different derivatization techniques using 4-bromo-N-methylbenzylamine and O-benzylhydroxylamine as derivatization reagents, with 1-ethyl-3-dimethylaminopropyl carbodiimide as a coupling compound [3]. Despite the dual derivatization process, all compounds are analyzed in a single LC-MS/MS run by mixing the ethyl acetate portions at the final stage [3].
The method is particularly valuable for metabolic flux studies where tracer enrichment needs to be measured accurately to calculate in vivo synthesis and degradation rates of metabolites. The validation parameters include matrix effects, linearity, accuracy, precision, recovery, stability, and enrichment ratio analysis [3]. Special attention must be paid to sample stability, as AcAc is particularly labile and requires quick freezing and storage at -80°C to prevent degradation [3].
For applications requiring point-of-care testing or resource-limited settings, a disposable paper-based thin film solid-phase microextraction (TF-SPME) coupled with GC-MS offers a simplified alternative. This approach utilizes paper substrates coated with extraction phases (DVB/PDMS or DVB/CNT/PDMS) to extract BHB from biological matrices [1]. The paper-based patches are cost-effective, easy to use, and can be disposed of after use, reducing the risk of biohazard contamination [1].
The fabrication process involves coating regular A4 sheet paper with multiwalled carbon nanotubes (MWCNT), polydimethylsiloxane (PDMS), and divinyl benzene (DVB) using an automatic film applicator. The coated sheet (70 μm thickness) is trimmed into 4 cm × 1 cm pieces to create multiple patches from a single sheet [1]. Extraction is performed by placing the patches in sealed vials containing the sample, followed by desorption with acetonitrile before GC-MS analysis. Studies have shown that DVB/PDMS-coated patches provide higher BHB extraction efficiency than DVB/CNT/PDMS, with a good linearity (R² = 0.99) in the concentration range of 500-20,000 ng mL−1 [1].
For environmental applications or specific analytical needs, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC analysis provides a reliable approach for quantifying aldehydes and ketones. This method avoids the disadvantages of traditional 2,4-DNPH derivatization, as PFBHA reacts quantitatively even with conjugated aliphatic aldehydes, and the resulting oximes do not decompose at elevated temperatures [5]. The derivatives are now commercially available as high-purity standards for GC-MS, improving method reproducibility [5].
This approach can be combined with solid-phase microextraction (SPME) using PDMS-DVB fiber coatings, which have high affinity for the oxime derivatives. The procedure involves soaking the fiber in diluted derivatizing reagent and exposing it to the sample headspace or air for time-weighted average analysis [5]. For GC analysis, Supelco SLB-5ms capillary GC columns (30 m × 0.25 mm I.D. × 0.25 μm df) are recommended as primary columns, with Equity-1701 columns of the same dimensions for confirmation [5].
Figure 2: Overview of alternative and complementary methods for ketone body analysis, showing the relationship between main methodological approaches and their specific variants for different applications.
For any analytical method used in ketone quantification, rigorous validation is essential to ensure reliable results. Key validation parameters include:
The advanced analytical methods described in these application notes and protocols represent significant improvements over traditional approaches for ketone body quantification. The development of RP-UHPLC-MS/MS with stable isotope-labeled internal standards provides researchers with a robust, specific, and rapid tool for quantifying ketone bodies across multiple biological matrices [2] [4]. The ability to distinguish between the D- and L-enantiomers of βOHB through simple derivatization is particularly valuable for understanding the physiological roles of these isomers [2].
For comprehensive metabolic studies, the LC-MS/MS method with dual derivatization enables simultaneous analysis of ketone bodies along with related metabolites and their tracer enrichments, providing powerful insights into in vivo metabolic kinetics [3]. Meanwhile, emerging technologies such as paper-based TF-SPME patches offer potential for point-of-care applications and simplified screening for conditions like diabetic ketoacidosis [1].
When implementing these methods, researchers should carefully consider their specific application requirements, available instrumentation, and the need for either targeted ketone analysis or broader metabolic profiling. Proper attention to sample collection, processing, and storage conditions is critical for obtaining reliable results, particularly for labile analytes like acetoacetate. These advanced methodologies provide the foundation for deeper understanding of ketone body metabolism in both physiological and pathophysiological states.
2-Methyl-4-octanone (CAS 7492-38-8) is an aliphatic ketone with the molecular formula C9H18O and a molecular weight of 142.24 g/mol [1]. It is described in scientific supplier catalogs as a building block ketone for proteomics research and as a useful intermediate in pharmaceutical synthesis [1] [2] [3]. Its structure combines a ketone functional group with branching, making it a potential candidate for developing more complex molecular architectures.
The table below summarizes the key physical properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value / Description | Source / Comments |
|---|---|---|
| CAS Registry Number | 7492-38-8 | [1] |
| Molecular Formula | C9H18O | [1] [2] |
| Molecular Weight | 142.24 g/mol | [1] [2] |
| Boiling Point | 180°C | Estimated [1] |
| Density | 0.8258 (estimate) | [1] |
| Refractive Index | 1.4150 | [1] |
| Melting Point | -18.52°C | Estimate [1] |
| Synonyms | n-Butyl isobutyl ketone; 2-Methyloctan-4-one | [1] [3] |
The following table consolidates the reported spectral data for this compound and the closely related compound butyroin, which shares a similar acyloin structure [4].
Table 2: Spectroscopic Data for this compound and Related Acyloin
| Spectroscopic Method | Reported Signals / Peaks |
|---|---|
| IR (neat) | ~1704 cm⁻¹ (C=O stretch) [4]. |
| ¹H NMR (CCl₄) | 0.94 (unsymmetrical t, 6H, 2 CH₃); 1.18–1.56 (m, 4H, 2 CH₂); 1.64 (sextet, 2H, J=7, CH₂CH₂C=O); 2.41 (t, 2H, J=7, CH₂C=O); 3.31 (s, 1H, OH - for acyloin); 3.98 (m, 1H, CHOH - for acyloin) [4]. |
While a specific detailed procedure for this compound is not fully outlined in the available literature, the following protocol for synthesizing butyroin (5-hydroxy-4-octanone) is provided as a representative example of a thiazolium ion-catalyzed acyloin condensation, which is a key method for forming such ketol structures [4]. This method can be analogous to routes for synthesizing related ketones.
Title: Synthesis of Butyroin via Thiazolium Ion Catalysis [4]
Reaction Scheme: Dimerization of Butyraldehyde to 5-Hydroxy-4-octanone
Materials and Equipment:
Step-by-Step Protocol:
Yield and Physical Properties:
The following diagram illustrates the experimental workflow for the synthesis and purification of the acyloin product, a method applicable to the synthesis of related ketones like this compound.
Diagram 1: Acyloin Synthesis Workflow. This chart outlines the key steps from reaction setup to final product purification.
The catalytic mechanism, central to this synthesis, involves a thiazolium-derived N-heterocyclic carbene (NHC). The following diagram outlines this key reaction mechanism.
Diagram 2: NHC Catalysis Mechanism in Acyloin Formation. The mechanism illustrates the catalytic cycle involving nucleophilic addition and carbonyl umpolung.
This compound serves specific roles in advanced research contexts:
Handling of this compound should follow standard laboratory safety practices. Supplier recommendations indicate it should be stored away from oxidizing agents in a cool, dry place within a well-sealed container [2]. Always consult the relevant Safety Data Sheet (SDS) prior to use.
This compound is a valuable aliphatic ketone used in chemical synthesis and proteomics. The thiazolium ion-catalyzed acyloin condensation, demonstrated with butyroin, represents a powerful and modern methodological approach for forming such compounds, offering advantages in simplicity and efficiency over classical methods like reductive ester coupling [4].
Solid Phase Microextraction (SPME) represents a revolutionary approach in sample preparation that has transformed analytical chemistry methodologies. SPME is a solvent-free technique that utilizes a fiber coated with an extracting phase to concentrate volatile and semi-volatile compounds from various matrices. The fundamental principle involves the partitioning of analytes between the sample matrix and the extraction phase coated on a fused silica fiber, followed by thermal or solvent desorption directly into analytical instruments such as gas chromatography-mass spectrometry (GC-MS). This technique has gained significant traction due to its simplicity, minimal sample requirements, and excellent sensitivity, making it particularly suitable for analyzing biologically relevant compounds like ketone bodies. [1] [2]
The analysis of ketone bodies, particularly β-hydroxybutyric acid (BHB), acetoacetate, and acetone, holds critical importance in clinical diagnostics and therapeutic monitoring. These compounds serve as key biomarkers for diabetes ketoacidosis (DKA), a life-threatening complication predominantly affecting individuals with type 1 diabetes mellitus. In DKA, the body undergoes unregulated fat degradation, producing excess ketone bodies that acidify the blood and disrupt normal metabolic functions. Traditional detection methods for ketone bodies in urine and blood samples sometimes yield false positive results and lack standardization for precise quantification. SPME addresses these limitations by providing a robust sampling approach that minimizes artifacts and enhances analytical accuracy. The development of specialized SPME protocols for ketone analysis represents a significant advancement in clinical chemistry, offering improved reliability for point-of-care testing and laboratory-based diagnostics. [3]
SPME operates on the principle of equilibrium extraction, where analytes partition between the sample matrix and the stationary phase coated on the fiber surface. The quantity of analyte extracted by the fiber is proportional to its concentration in the sample once equilibrium is established. This relationship forms the basis for quantitative analysis, with extraction efficiency influenced by factors such as extraction time, temperature, sample agitation, and the physicochemical properties of both the analyte and the coating material. SPME can be performed in two primary modes: direct immersion (DI-SPME), where the fiber is immersed directly into liquid samples, and headspace (HS-SPME), where the fiber extracts volatile compounds from the vapor phase above the sample. For ketone analysis, HS-SPME is often preferred as it minimizes matrix interference from complex biological samples and extends fiber lifetime by preventing exposure to non-volatile contaminants. [1] [2]
The attraction of SPME lies in its ability to perform rapid extractions typically without solvents, achieving detection limits at parts-per-trillion (ppt) levels for certain compounds. This technique has great potential for field applications, as on-site sampling can be conducted even by non-scientists without requiring GC-MS equipment at each location. When properly stored, SPME samples can be analyzed days later in the laboratory without significant loss of volatiles, making it particularly valuable for clinical studies where immediate analysis may not be feasible. Furthermore, SPME is recognized as a green analytical method that aligns with the principles of green chemistry by reducing or eliminating organic solvent consumption, minimizing waste generation, and improving workplace safety. [1]
The selectivity and sensitivity of SPME primarily depend on the fiber coating composition, which can be tailored to target specific analytes based on their chemical properties. Ideal coating materials exhibit high affinity for target analytes, thermal stability for desorption, and mechanical robustness for repeated use. Common commercial SPME fiber coatings include combinations of polydimethylsiloxane (PDMS), divinylbenzene (DVB), Carboxen, polyacrylate, and polyethylene glycol, each offering distinct extraction characteristics based on polarity, molecular weight range, and application-specific compatibility. [1]
Recent advancements have introduced paper-based TF-SPME (thin film solid-phase microextraction) patches specifically designed for ketone body analysis. In this innovative approach, regular A4 sheet paper serves as the substrate, coated uniformly with multiwalled carbon nanotubes (MWCNT), PDMS, and DVB compounds using an automatic film applicator. The coated sheet, typically 70 μm thick, is trimmed into 4 cm × 1 cm pieces to create multiple disposable patches from a single sheet. Comparative studies have demonstrated that DVB/PDMS-coated patches exhibit superior extraction efficiency for BHB ketone bodies compared to DVB/CNT/PDMS variants, making them particularly suitable for medical diagnostic applications. This paper-based approach represents a significant cost reduction over traditional SPME fibers while maintaining excellent analytical performance for ketone quantification. [3]
Table 1: Comparison of SPME Fiber Coatings for Ketone Analysis
| Coating Type | Thickness (μm) | Target Analytes | Extraction Mode | Advantages | Limitations |
|---|---|---|---|---|---|
| DVB/PDMS | 65 | Volatile ketones, BHB | HS, DI | High capacity for volatiles, good for polar compounds | Limited stability at high temperatures |
| CAR/PDMS | 75-85 | Trace-level ketones, acetone | HS | Excellent for gases and strong volatiles | Fiber breakdown with high molecular weight compounds |
| PDMS | 100 | Non-polar compounds, acetone | HS, DI | Rugged, high temperature stability | Poor extraction of polar compounds |
| PA | 85 | Polar semivolatiles | DI | Excellent for polar compounds | Limited use for volatiles, requires conditioning |
| CW/DVB | 65-70 | Alcohols, ketones | HS, DI | Good for polar volatiles | pH sensitivity, limited temperature stability |
| Paper-based DVB/PDMS | 70 | BHB, ketone bodies | HS | Cost-effective, disposable | Single-use only |
Method development for SPME-based ketone analysis requires careful optimization of several critical parameters to ensure maximum extraction efficiency and analytical accuracy. The first step involves fiber selection, where the chemical nature of the target ketones guides the choice of appropriate coating material. For volatile ketones like acetone, CAR/PDMS fibers typically provide the highest sensitivity, while for more polar ketone bodies like BHB, DVB/PDMS coatings yield superior extraction efficiency. Following fiber selection, extraction time must be optimized to approach equilibrium conditions without excessively prolonging the analysis. For ketone bodies in biological matrices, extraction times typically range from 15-45 minutes, depending on the specific analyte volatility and sample matrix complexity. [3] [2]
Temperature optimization represents another critical factor in SPME method development, as it simultaneously affects the partition coefficient, diffusion rate, and headspace concentration of target analytes. For ketone analysis, extraction temperatures between 40-60°C generally provide optimal results, balancing extraction efficiency with potential artifact formation. Sample modification through salt addition (salting-out effect) can enhance the extraction of polar ketone bodies by decreasing their solubility in the aqueous phase, thereby increasing their headspace concentration. Finally, desorption conditions must be carefully optimized to ensure complete transfer of extracted analytes to the analytical instrument while preventing carryover between samples. For ketone analysis using GC-MS, desorption typically occurs at 250-280°C for 2-5 minutes in the GC injection port. [3] [4]
The following protocol describes a specific application of paper-based TF-SPME for quantifying BHB from phosphate-buffered saline matrix, simulating biological samples. This method has demonstrated excellent performance for diabetes ketoacidosis screening with minimal sample preparation requirements. [3]
Materials and Equipment:
Patch Fabrication Protocol:
Extraction and Analysis Protocol:
GC-MS Conditions:
This protocol has demonstrated excellent linearity (R² = 0.99) across the clinically relevant concentration range of 500-20,000 ng mL⁻¹ BHB, making it suitable for monitoring physiological ketone levels in diabetic patients. The paper-based patches show consistent performance with inter-day precision of <10% RSD, fulfilling analytical requirements for clinical applications. [3]
Comprehensive method validation is essential to establish the reliability and robustness of SPME-based methods for ketone analysis. The paper-based TF-SPME method for BHB quantification demonstrates excellent analytical performance across key validation parameters. The method exhibits a linear dynamic range of 500-20,000 ng mL⁻¹ with a coefficient of determination (R²) of 0.99, indicating strong correlation between analyte concentration and detector response across clinically relevant concentrations. The limit of detection (LOD) for BHB using this approach is approximately 50 ng mL⁻¹, while the limit of quantification (LOQ) is established at 500 ng mL⁻¹, providing sufficient sensitivity for monitoring ketone levels in both normal and pathological conditions. [3]
The precision of SPME methods for ketone analysis, expressed as relative standard deviation (RSD), typically falls below 10% for both intra-day and inter-day measurements, meeting accepted criteria for bioanalytical methods. Accuracy assessments using spike recovery experiments generally yield values between 90-110%, confirming minimal matrix effects and appropriate calibration approaches. For the paper-based TF-SPME method, extraction efficiency comparisons revealed that DVB/PDMS-coated patches outperformed DVB/CNT/PDMS variants, establishing DVB/PDMS as the preferred coating for ketone body applications. The reusability of traditional SPME fibers varies by coating type, with PDMS-based fibers typically sustaining 50-100 extractions without significant performance degradation, while the paper-based patches are designed as disposable devices to prevent cross-contamination between samples. [3]
Table 2: Quantitative Performance of SPME Methods for Ketone Analysis
| Performance Parameter | Traditional SPME Fibers | Paper-based TF-SPME | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 100-10,000 ng mL⁻¹ | 500-20,000 ng mL⁻¹ | R² ≥ 0.990 |
| Limit of Detection | 10-50 ng mL⁻¹ | ~50 ng mL⁻¹ | S/N ≥ 3 |
| Limit of Quantification | 100-500 ng mL⁻¹ | 500 ng mL⁻¹ | S/N ≥ 10, RSD < 20% |
| Precision (Intra-day) | 3-8% RSD | <10% RSD | RSD < 15% |
| Precision (Inter-day) | 5-12% RSD | <10% RSD | RSD < 15% |
| Accuracy (% Recovery) | 85-115% | 90-110% | 85-115% |
| Extraction Time | 15-60 minutes | 30 minutes | N/A |
| Carryover | <1% | Not applicable (disposable) | <5% |
The application of SPME for diabetes ketoacidosis monitoring represents a significant advancement in clinical diagnostics. The paper-based TF-SPME sampling kit specifically developed for BHB quantification offers a simple, cost-effective approach for DKA screening without requiring prolonged traditional sample preparation in pathology laboratories. This method addresses the critical need for rapid and accurate ketone body monitoring in emergency settings where timely diagnosis of DKA can be life-saving. The approach demonstrates particular value in distinguishing true ketoacidosis from other metabolic acidoses, reducing the incidence of false positive results that sometimes plague conventional detection methods. [3]
In practical clinical implementation, SPME-based ketone analysis provides several advantages over existing techniques such as dipstick tests or enzymatic assays. The method offers superior sensitivity and specificity, enabling precise quantification of BHB concentrations rather than semi-quantitative measurements. This precision is particularly valuable for monitoring treatment efficacy during DKA management, where trending ketone levels guides therapeutic interventions. Additionally, the minimal sample volume requirements of SPME methods (typically 1-2 mL) make them suitable for pediatric applications or cases where sample availability is limited. The integration of SPME with portable GC-MS systems could further extend this technology to point-of-care testing scenarios, potentially revolutionizing DKA diagnosis in pre-hospital settings or resource-limited environments. [3]
Beyond diabetes management, SPME-based ketone analysis finds applications in diverse pharmaceutical and clinical research areas. In pharmacokinetic studies, SPME serves as an efficient sampling technique for monitoring ketone body dynamics following administration of exogenous ketone supplements. Research has demonstrated that formulations combining βHB salts with medium chain triglycerides produce dose-dependent elevations in circulating βHB levels, with dual servings (44.2 g) producing more potent and prolonged ketosis than single servings (22.1 g). SPME methods provide the analytical capability to characterize these pharmacokinetic profiles with minimal patient discomfort through reduced blood sampling requirements. [5]
In therapeutic drug monitoring, SPME techniques apply to analyzing medications in patients with concurrent ketoacidosis, where drug-ketone interactions may alter pharmacokinetics. The green analytical characteristics of SPME align well with the principles of sustainable chemistry in pharmaceutical quality control, reducing solvent consumption and waste generation compared to traditional liquid-liquid extraction or solid-phase extraction methods. Furthermore, SPME has been applied to in vivo monitoring approaches where microextraction probes inserted intravenously can continuously measure drug and metabolite concentrations without repeated blood withdrawal, offering exciting possibilities for real-time ketone monitoring in critical care settings. [1] [6]
The following Graphviz diagram illustrates the comprehensive workflow for ketone analysis using solid-phase microextraction, from sample preparation through final quantification:
Figure 1: Experimental workflow for SPME-based ketone analysis, illustrating key steps from sample preparation through final quantification.
This diagram visualizes the relationship between different SPME coating materials and their performance characteristics for ketone analysis:
Figure 2: Relationship between SPME coating materials and their performance characteristics for various analytical applications involving ketone analysis.
Solid-phase microextraction has established itself as a powerful sample preparation technique for ketone analysis across diverse applications ranging from clinical diagnostics to pharmaceutical research. The development of paper-based TF-SPME patches specifically designed for β-hydroxybutyric acid quantification represents a significant advancement in diabetes ketoacidosis monitoring, offering a cost-effective, disposable alternative to traditional SPME fibers while maintaining excellent analytical performance. The demonstrated linearity, sensitivity, and precision of SPME-based methods meet rigorous bioanalytical validation criteria, supporting their implementation in both research and clinical settings.
The green analytical characteristics of SPME align with modern principles of sustainable chemistry, reducing solvent consumption and minimizing waste generation compared to conventional extraction techniques. Future directions in SPME for ketone analysis will likely focus on miniaturization and automation, enabling higher throughput processing and potential point-of-care applications. Additionally, continued development of selective coating materials with enhanced affinity for ketone bodies may further improve method sensitivity and specificity. As ketone research expands beyond clinical diagnostics into areas such as sports nutrition and metabolic health, SPME methodologies will continue to provide valuable analytical capabilities for precise ketone body quantification across diverse matrices and applications.
Carbonyl compounds (aldehydes and ketones) are analytically significant across environmental, food, and pharmaceutical sectors. Some, like formaldehyde and acrolein, raise health concerns and require monitoring [1]. Green Analytical Chemistry (GAC) principles aim to minimize environmental impact and hazardous waste while maintaining analytical performance. This note outlines validated green methods for carbonyl analysis.
Sample preparation is often the least green step. Key advancements include:
Chromatography can be greened by optimizing mobile phases and developing portable systems:
The table below compares key performance metrics for green analytical methods:
| Method | Analytes | Key Green Features | Performance Metrics | Reference |
|---|---|---|---|---|
| UA-DLLME GC-MS | 9 carbonyls in coffee | Low-density solvents (isooctane), reduced volumes (60 µL) | LOD: 289-436 µg/L; Recovery: 90-110%; AGREEprep: 0.59 | [2] |
| Transportable HPLC-UV/LED | 13 carbonyl hydrazones | Isocratic elution, portable design | LOD |
[1] |
| EPA Method 8315A (HPLC) | Formaldehyde and others | Standardized regulatory method | Formalized procedure for environmental samples | [5] |
The following diagram illustrates the decision pathway for selecting an appropriate green analytical method based on analytical needs and green chemistry principles.
Green analytical methods for carbonyl compounds demonstrate that reducing environmental impact can align with robust analytical performance. Future development will focus on miniaturized and portable instruments, automated online systems combining sampling and analysis, and advanced green solvents and sorbents [2] [1]. Applying green chemistry metrics like AGREEprep and E-factor during method development will help chemists make informed, sustainable choices [6].
Headspace Solid-Phase Microextraction (HS-SPME) represents a solvent-free sampling technique that combines extraction, concentration, and introduction of volatile and semi-volatile compounds into analytical instruments. Since its pioneering development by Janusz Pawliszyn in 1990, SPME has revolutionized sample preparation across numerous fields including environmental monitoring, food and flavor analysis, pharmaceutical research, and forensic science [1]. The fundamental principle of SPME involves the partitioning of analytes between the sample matrix and a stationary phase coated on a fused silica fiber, followed by thermal or solvent desorption directly into analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) systems [1].
Automated HS-SPME systems represent a significant advancement that enhances method reproducibility, analytical throughput, and operational convenience. These systems utilize autosamplers capable of performing sequential extractions without manual intervention, significantly reducing human error and variability. The automation of HS-SPME allows for precise control of critical parameters including extraction temperature, incubation time, extraction duration, and agitation conditions, leading to improved analytical performance [2]. Commercial autosampler systems such as the Combi PAL autosampler have been successfully implemented for multiclass pesticide analysis in water samples, demonstrating the flexibility and robustness of automated HS-SPME approaches [3]. The implementation of automated HS-SPME aligns with the principles of Green Analytical Chemistry by minimizing solvent usage and reducing waste generation while maintaining high analytical performance [2].
Table 1: Key HS-SPME Parameters Requiring Optimization for Automated Methods
| Parameter | Impact on Extraction | Typical Optimization Range | Considerations |
|---|---|---|---|
| Fiber Coating | Selectivity, extraction efficiency, analyte coverage | DVB/Car/PDMS, PDMS/DVB, PA, CAR/PDMS | Match coating polarity to target analytes; DVB/Car/PDMS provides broadest coverage [4] |
| Extraction Temperature | Extraction kinetics, equilibrium time, compound stability | 30°C - 100°C [3] | Higher temperatures increase extraction but may cause decomposition; balance needed for semi-volatiles [5] |
| Extraction Time | Time to reach equilibrium, sensitivity | 15 - 60 minutes | Shorter times (15 min) sufficient for volatiles; longer times needed for semi-volatiles [4] |
| Sample Amount | Headspace capacity, sensitivity | 1 - 10 g for solids; 2 - 10 mL for liquids | Sufficient sample must be present to maintain headspace equilibrium [6] |
| Salt Addition | Salting-out effect, modifies partitioning | 0 - 30% (w/v) | Increases ionic strength, improves extraction of polar compounds; concentration-dependent effects [6] |
| Agitation | Mass transfer, equilibrium time | 250 - 750 rpm | Applied to liquid samples to enhance extraction kinetics; not applicable to solid samples |
The selection of an appropriate SPME fiber coating is paramount for achieving optimal extraction efficiency and desired analyte coverage. Based on comprehensive studies, divinylbenzene/carboxen/polydimethylsiloxane (DVB/Car/PDMS) demonstrates superior performance for broad-range volatile analysis, as evidenced in plant volatile studies where it provided the most comprehensive analyte coverage across different chemical classes [4]. For specific applications, alternative coatings may be preferable: polyacrylate (PA) fibers excel in extracting polar compounds, while polydimethylsiloxane/divinylbenzene (PDMS/DVB) shows excellent performance for volatile carbonyl compounds in wine analysis [2] [6]. The 65-μm PDMS/DVB fiber has been identified as optimal for fruit juice volatiles, particularly esters and aldehydes characteristic of Korla pear aroma profiles [6]. Fiber coating selection should consider target analyte polarity, molecular weight, and volatility to ensure appropriate extraction characteristics.
Advanced optimization strategies employing Response Surface Methodology (RSM) and Artificial Neural Networks combined with Genetic Algorithms (ANN-GA) have demonstrated superior performance compared to traditional one-variable-at-a-time approaches. In a comprehensive study optimizing HS-SPME for Korla pear juice volatiles, ANN-GA provided more accurate predictions and better generalization capabilities than RSM, with absolute average deviations of 0.458 versus 0.313, and correlation coefficients of 0.927 versus 0.978, respectively [6]. The optimized parameters obtained through this sophisticated approach included a sample amount of 5.33 g, extraction temperature of 45°C, extraction time of 25 min, and salt addition of 11.8%, which collectively maximized the extraction of nine key volatile compounds including propanoic acid ethyl ester, 1-hexanal, and butanoic acid ethyl ester [6].
Table 2: Method Validation Performance for Automated HS-SPME in Different Applications
| Application Domain | Linear Range | LOQs | Repeatability (RSD%) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Wine Carbonyls | Wide dynamic range | Abundantly below perception thresholds | Satisfactory intraday and 5-day interday | Satisfactory in spiked real samples | [2] |
| Plant Volatiles (Myrcia splendens) | Not specified | Not specified | Most classes <20% RSD | Not specified | [4] |
| Multiclass Pesticides in Water | Applicable to 158 of 174 pesticides | Method-dependent | Good reproducibility | Good recovery, comparable to SPE | [3] |
| Korla Pear Juice Volatiles | Quantitative for 9 compounds | Not specified | Not specified | 3.37 ± 0.23 μg/g total volatiles | [6] |
This protocol was optimized for studying herbivore-induced volatiles in Myrcia splendens and can be adapted for various plant materials [4].
Materials and Equipment:
Step-by-Step Procedure:
Sample Preparation: Harvest plant material and immediately freeze in liquid nitrogen. Homogenize using a blender or mortar and pestle. Precisely weigh 1.0 g of homogenized tissue into a 20 mL headspace vial. For fresh tissues, consider adding 1 mL of saturated NaCl solution to enhance volatile release.
Vial Capping: Secure vials with crimp caps equipped with PTFE/silicone septa to maintain headspace integrity. Ensure consistent vial sealing to prevent volatile loss.
Instrument Setup: Install the DVB/Car/PDMS fiber in the automated SPME assembly. Program the autosampler method with the following optimal parameters determined for plant volatiles [4]:
GC-MS Conditions:
Automated Analysis: Load samples in the autosampler tray and initiate the sequence. The system automatically performs extraction, desorption, and injection for each sample.
Fiber Maintenance: Condition the fiber daily at 260°C for 10 minutes between runs to prevent carryover effects.
Quality Control:
This protocol describes a fully automated method for determining 44 volatile carbonyl compounds (VCCs) in wines, optimized with in-solution derivatization using O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) [2].
Materials and Equipment:
Step-by-Step Procedure:
Sample Preparation: Transfer 5 mL of wine sample into a 20 mL headspace vial. Add 100 μL of internal standard mixture and 500 μL of PFBHA derivatization solution (40 g/L). Immediately seal the vial to prevent volatile loss.
Automated Derivatization and Extraction: Program the autosampler to execute the following sequence:
GC-MS/MS Conditions:
System Suitability: Analyze a standard mixture containing all 44 target carbonyl compounds at 10 μg/L concentration to verify chromatographic separation and MS/MS response.
Quantitation: Use internal standard method with 5-point calibration curves for each analyte. Include quality control samples at low, medium, and high concentrations.
Method Validation Parameters:
Automated HS-SPME has proven invaluable for quality assessment of medicinal plants and natural products. In a comprehensive study of Hypericum perforatum L. (St. John's Wort), HS-SPME-GC-MS combined with machine learning algorithms enabled the characterization of 159 volatile compounds across different plant parts [7]. Through orthogonal projections to latent structures-discriminant analysis (OPLS-DA), researchers screened 67 differential metabolites, with network pharmacological analysis revealing that 48 compounds were associated with 1159 target genes. This approach successfully identified 18 highly active compounds as potential quality markers, with eight ultimately selected for laboratory quality control. The application of support vector machine, random forest, and K-nearest neighbor classifiers demonstrated excellent performance in quality assessment, highlighting the power of combining automated HS-SPME with multivariate statistical analysis for herbal medicine standardization [7].
The food and beverage industry extensively employs automated HS-SPME for flavor profiling, authenticity assessment, and quality control. In wine analysis, the optimized HS-SPME-GC-MS/MS method for 44 volatile carbonyl compounds provides a robust tool for monitoring fermentation completeness, winemaking style, and proper bottling and storage conditions [2]. The method's performance characteristics, including excellent linearity, sensitivity below perception thresholds, and satisfactory repeatability, make it ideal for quality control laboratories. Similarly, optimized HS-SPME protocols have been developed for fruit juice analysis, with Korla pear juice studies demonstrating precise quantification of nine key volatile compounds including propanoic acid ethyl ester, 1-hexanal, butanoic acid ethyl ester, and hexanoic acid ethyl ester at 3.37 ± 0.23 μg/g total concentration [6]. These applications highlight how automated HS-SPME provides the reproducibility and throughput necessary for food industry quality assurance programs.
Automated HS-SPME systems have been successfully applied to environmental monitoring, particularly for water quality assessment. A validated method for determining 158 multiclass pesticides in water samples using automated HS-SPME-GC-MS demonstrates the technique's versatility for environmental analysis [3]. The pesticides were classified into four groups according to their extraction temperature profiles (30-100°C), with the automated system enabling continuous analysis of different pesticide groups. The method showed good recoveries and reproducibilities, with results comparable to traditional solid-phase extraction approaches but with reduced solvent consumption and higher throughput [3]. This application aligns with Green Analytical Chemistry principles by minimizing solvent usage while maintaining robust performance characteristics.
Vacuum-assisted HS-SPME (Vac-HS-SPME) represents an innovative advancement that enhances the extraction efficiency of semi-volatile compounds, which traditionally exhibit low affinity for the headspace under atmospheric conditions [5]. This technique involves evacuating the sample vial before equilibration, which increases the concentration of semi-volatiles in the headspace and reduces extraction times. The fundamental principle relies on reducing pressure to lower the boiling points of semi-volatile compounds, thereby enhancing their partitioning into the headspace. Vac-HS-SPME has been successfully applied to diverse samples including polycyclic aromatic hydrocarbons (PAHs) in water, haloanisoles in wine, free fatty acids in milk, and terpenoids in hemp inflorescences [5].
The implementation of Vac-HS-SPME requires special considerations for vial sealing and vacuum application. Customized sealing systems using stainless-steel inserts with Thermogreen LB-1 septa have been developed to maintain vacuum integrity in standard 20-mL headspace vials while remaining compatible with autosamplers [5]. For evacuation, diaphragm vacuum pumps capable of achieving approximately 7 mbar connected via metal tubing with open/close valves provide consistent vacuum application. The evacuation process typically takes 1-3 minutes depending on vial size and pump capacity. Sample introduction can occur before or after evacuation, with each approach having distinct advantages: introduction before evacuation may cause loss of some highly volatile compounds, while introduction after evacuation through a syringe may cause sample spraying on vial walls due to the pressure differential [5].
The combination of automated HS-SPME with multivariate statistical analysis and machine learning represents a powerful approach for extracting meaningful information from complex volatile profiles. In plant volatile studies, Heatmap visualization combined with Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA) successfully differentiated volatile organic compound (VOC) profiles between non-galled leaves and leaf-folding galls in Myrcia splendens [4]. This approach revealed significant differences in alcohol and aldehyde content, with gall samples containing approximately 14% alcohols compared to less than 5% in non-galled leaves. Furthermore, methyl salicylate, a known plant distress signal, was significantly elevated in gall samples (1.2%) compared to trace levels in reference samples [4].
Advanced machine learning applications extend to quality marker identification and predictive modeling. In the study of Hypericum perforatum L., three classifiers (support vector machine, random forest, and K-nearest neighbor) were employed to assess the qualification of identified quality markers, with all classifiers demonstrating good performance across different variables [7]. Similarly, in clinical applications, electronic nose analysis of exhaled VOCs combined with partial least square discriminant analysis (PLS-DA) predicted COPD severity with 86% accuracy for BODE index classification and 79% accuracy for 6-minute walking test quartiles [8]. These advanced data analysis techniques enhance the information yield from automated HS-SPME data, transforming complex chromatographic profiles into actionable insights.
Fiber Carryover: If carryover is detected between samples, increase thermal conditioning time or temperature between runs. Implement blank runs between samples during method development to identify carryover sources. For severe contamination, solvent washing (compatible with fiber coating) may be necessary [1].
Poor Reproducibility: Inconsistent results often stem from variable vial sealing, temperature fluctuations, or fiber degradation. Use consistent crimping tools and high-quality septa. Monitor fiber condition regularly and replace when performance declines. Implement internal standards to correct for extraction variability [4].
Low Sensitivity for Semi-volatiles: For compounds with low vapor pressure, implement Vac-HS-SPME to enhance headspace concentration [5]. Alternatively, optimize extraction temperature and time, or consider sample modification such as salt addition or pH adjustment to improve partitioning.
Matrix Effects: Complex samples can suppress or enhance extraction efficiency. Use matrix-matched calibration or standard addition methods for accurate quantification. For extremely complex matrices, dilution or cleanup steps may be necessary before HS-SPME analysis.
Define Analytical Goals: Clearly identify target analytes, required sensitivity, and throughput needs.
Preliminary Fiber Selection: Choose fiber coatings based on analyte polarity and volatility (refer to Table 1).
Initial Parameter Screening: Use experimental design (e.g., Plackett-Burman) to identify significant factors.
Response Optimization: Apply RSM or ANN-GA approaches to optimize significant parameters [6].
Method Validation: Establish linearity, LODs, LOQs, precision, and accuracy following regulatory guidelines.
Implementation and Transfer: Document procedures thoroughly and conduct training for reproducible implementation across laboratories.
Automated HS-SPME has evolved into a sophisticated analytical technique that provides robust, reproducible, and sensitive analysis of volatile and semi-volatile compounds across diverse applications. When properly optimized and validated, automated methods deliver the high throughput required for quality control laboratories while maintaining the analytical performance necessary for research applications. The integration of advanced approaches such as Vac-HS-SPME and machine learning algorithms further expands the capabilities of this versatile technique. By following the detailed protocols and optimization strategies outlined in this document, researchers can develop automated HS-SPME methods that address their specific analytical needs while adhering to the principles of Green Analytical Chemistry.
The table below consolidates the fundamental identifying and physical property data for this compound from supplier documentation and chemical databases [1] [2] [3].
| Property | Specification / Value |
|---|---|
| CAS Number | 7492-38-8 [1] [4] [2] |
| Molecular Formula | C₉H₁₈O [1] [4] [3] |
| Molecular Weight | 142.24 g/mol [1] [4] [3] |
| IUPAC Name | 2-methyloctan-4-one [1] [5] [6] |
| Other Names | n-Butyl isobutyl ketone [4] [2] [6] |
| Boiling Point | 180°C [1] [2] [7] |
| Density | 0.815 - 0.8258 g/cm³ (estimate) [2] [8] |
| Refractive Index | 1.415 [1] [2] [7] |
| Recommended Storage | Away from oxidizing agents, in a cool, dry, well-sealed container. Some sources suggest 2-8°C [1] [5] [2]. |
The documented research uses for this compound are broad, and specific mechanistic protocols are not detailed in the available public data.
The following diagram illustrates a general workflow for the application of this compound in drug development, based on its stated use as a pharmaceutical intermediate.
One specific synthetic route described in the literature is the oxidation of 2-methyloctan-4-ol to produce this compound [8].
Protocol Outline:
Handling of this compound and strong oxidizers like Jones' reagent requires strict safety measures.
This compound serves as a useful ketone building block in specialized fields like proteomics and pharmaceutical synthesis. While its applications are well-noted, detailed mechanistic studies and specific application protocols in the public domain are limited. The synthetic route via alcohol oxidation provides a foundational method for its preparation in a research setting.
Ketone bodies are water-soluble molecules produced in the liver during fatty acid metabolism, serving as alternative energy sources when glucose availability is limited. The three primary ketone bodies are acetoacetate (AcAc), beta-hydroxybutyrate (βOHB), and acetone. These molecules play critical roles in metabolic adaptation during fasting, prolonged exercise, and low-carbohydrate diets, while also serving as important clinical markers for conditions such as diabetic ketoacidosis (DKA), epilepsy management through ketogenic diets, and emerging therapeutic areas including neurodegenerative diseases [1] [2]. The analysis of ketone bodies in complex biological matrices presents significant challenges due to their structural similarity, varying concentrations across different physiological states, and the presence of interfering compounds in biological samples.
The clinical and research importance of ketone body quantification has grown substantially with increasing understanding of their diverse physiological functions. Beyond their role as energy substrates, ketone bodies function as signaling molecules that influence gene expression, oxidative stress responses, and inflammatory pathways [1]. In pharmaceutical development, ketone body analysis is essential for understanding drug mechanisms, such as the cardioprotective effects of SGLT2 inhibitors which appear to work partially through elevating ketone levels [1]. The ability to accurately quantify these molecules across different biological matrices (blood, urine, tissues, cerebrospinal fluid) is therefore paramount for both clinical diagnostics and advanced research applications.
Traditional methods for ketone body analysis relied primarily on spectrophotometric assays and enzymatic techniques that suffered from limited dynamic range, poor specificity, and inability to distinguish between structural isomers and enantiomers [3] [4]. These methods have been largely superseded by more sophisticated approaches that offer enhanced sensitivity, specificity, and throughput. The current gold standard techniques include liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, each with distinct advantages for particular applications [2].
The development of stable isotope-labeled internal standards has been particularly transformative for ketone body analysis, enabling precise quantification through compensation for matrix effects and variations in extraction efficiency [3] [4]. The lack of such standards for acetoacetate historically posed a significant obstacle, but recent protocols have addressed this gap by providing methods to synthesize and quantify [13C] stable isotope-labeled internal standards for AcAc, which can be used alongside commercially available [2H] labeled standards for βOHB [3]. This advancement, combined with improved chromatographic separations and mass spectrometric detection, has established LC-MS/MS as the preferred technique for rigorous ketone body analysis in complex matrices.
Table 1: Comparison of Major Analytical Techniques for Ketone Body Quantification
| Technique | Sensitivity | Analysis Time | Sample Requirements | Key Applications | Limitations |
|---|---|---|---|---|---|
| RP-UHPLC-MS/MS | LOD: 11.2-61.2 μM [2] | 7 minutes [3] | 500 μL blood; 50 mg tissue [2] | High-throughput clinical analysis; Metabolic studies | Requires derivatization for enantiomer separation |
| GC-MS | ~sub-fmol level [5] | 15-30 minutes | Derivatization required | Volatile ketone analysis; Research applications | Limited for thermally labile compounds |
| NMR Spectroscopy | LOD: ~50 μM [2] | 10-20 minutes | 500 μL serum [2] | Structural analysis; Non-targeted studies | Lower sensitivity than MS methods |
| HPLC with UV detection | μM range | 15-20 minutes | Various biological fluids | Routine clinical analysis | Less specific than MS detection |
Table 2: Analytical Performance Characteristics of Modern Ketone Body Assays
| Parameter | RP-UHPLC-MS/MS | GC-MS with Derivatization | NMR Spectroscopy |
|---|---|---|---|
| Linear Range | 3-4 orders of magnitude [3] | Not specified | Clinically relevant ranges [2] |
| Precision (CV%) | Intra-assay: 1.3-9.3%; Inter-assay: 3.1-9.1% [2] | Not specified | Similar to reference methods |
| Accuracy | R² = 0.994-0.996 vs. LC/MS/MS [2] | High with derivatization | Strong correlation with gold standards |
| Structural Isomer Separation | Excellent with PRM [3] | Good with optimized conditions | Moderate |
| Enantiomer Resolution | Possible with derivatization [3] | Possible with chiral columns | Limited |
Sample Collection and Preservation: Proper sample handling is critical for accurate ketone body quantification. Blood samples should be collected in EDTA-containing tubes or serum separator tubes and immediately placed on ice. Plasma separation should occur within 30 minutes of collection via centrifugation at 2,500 × g for 15 minutes at 4°C. For tissue samples, flash-freezing in liquid nitrogen followed by storage at -80°C is recommended until analysis. Sample stability assessments indicate that ketone bodies remain stable in serum for 24 hours at room temperature, 72 hours refrigerated, and at least 3 months when frozen at -80°C [2].
Extraction and Derivatization Protocol:
Chromatographic Conditions:
Mass Spectrometric Detection:
Quality Control Measures:
The following diagram illustrates the complete metabolic pathway of ketone body synthesis, utilization, and their role in cellular signaling:
Figure 1: Metabolic Pathway of Ketone Body Synthesis and Signaling - This diagram illustrates the complete pathway from fatty acid mobilization to ketone body production in the liver, utilization in extrahepatic tissues, and activation of protective cellular signaling mechanisms.
The following workflow details the complete analytical procedure for ketone body quantification in complex matrices:
Figure 2: Analytical Workflow for Ketone Body Quantification - This diagram outlines the complete procedural flow from sample collection through data analysis, highlighting critical steps for accurate ketone body measurement in complex biological matrices.
Physiological and Pathological Concentrations:
Preanalytical Considerations: Ketone body concentrations exhibit significant diurnal variation and are influenced by recent food intake, exercise, and metabolic status. Standardized collection conditions are essential for meaningful interpretation. Samples should ideally be collected after an overnight fast for baseline assessment, or at consistent times relative to dietary interventions for monitoring purposes.
Validation Parameters:
Troubleshooting Common Issues:
The advanced protocols described herein enable diverse applications across basic research, clinical diagnostics, and pharmaceutical development. In clinical settings, precise ketone body quantification is essential for managing diabetic ketoacidosis, monitoring ketogenic diet therapies for epilepsy, and assessing metabolic adaptations in various physiological and pathological states [7] [1]. The high sensitivity and specificity of modern LC-MS/MS methods allow for early detection of metabolic shifts, potentially enabling intervention before the development of full-blown ketoacidosis in diabetic patients.
In pharmaceutical research, these methods support drug development programs targeting metabolic diseases. The cardioprotective effects of SGLT2 inhibitors have been linked to elevated ketone body levels, making accurate quantification essential for understanding their mechanism of action [1]. Additionally, the emerging role of ketone bodies as signaling molecules with effects on oxidative stress resistance, inflammation, and neuroprotection has expanded their relevance beyond traditional metabolic studies [1]. The ability to distinguish between D- and L-enantiomers of βOHB adds another dimension to understanding their differential biological effects and potential therapeutic applications.
The field of ketone body analysis has evolved significantly from traditional spectrophotometric methods to sophisticated MS-based approaches that offer unparalleled specificity, sensitivity, and throughput. The protocol detailed in this application note—centered on RP-UHPLC-MS/MS with stable isotope-labeled internal standards—represents the current state of the art for ketone body quantification in complex matrices. The incorporation of derivatization strategies for enantiomer separation and parallel reaction monitoring for enhanced specificity provides researchers with a powerful toolkit for investigating ketone body metabolism in both basic research and clinical applications.
As our understanding of ketone biology continues to expand beyond their role as alternative fuels to include important signaling functions and therapeutic potential, the demand for robust analytical methods will only increase. The protocols described here provide a solid foundation for such investigations, with the flexibility to adapt to emerging research questions and technological advancements in separation science and mass spectrometry.
The table below summarizes the key physical properties and identifiers for 2-Methyl-4-octanone found in the search results. These specifications are crucial for initial identification and as reference points in analytical procedures [1] [2] [3].
| Property | Value / Identifier |
|---|---|
| CAS Registry Number | 7492-38-8 [1] [2] [4] |
| Molecular Formula | C₉H₁₈O [1] [2] [4] |
| Molecular Weight | 142.24 g/mol [1] [2] [4] |
| Boiling Point | 180°C [1] [3] [5] |
| Refractive Index (n20/D) | 1.415 [1] [3] |
| Purity | 99% [1] [3] (one source indicates ≥98% [6]) |
| IUPAC Name | 2-methyloctan-4-one [1] [2] [4] |
| SMILES | CCCCC(=O)CC(C)C [1] [2] [4] |
The following diagram outlines a logical workflow for assessing chemical purity using classical and instrumental methods. This general approach can be applied to this compound, though specific parameters may need optimization.
Q1: What are the primary applications of this compound in research? This compound is primarily used as a building block in proteomics research and as an intermediate in the synthesis of pharmaceuticals [1] [2] [3].
Q2: How should this compound be stored to maintain its purity?
Q3: I don't have access to GC-MS. What is a simple initial check for gross contamination? You can perform a basic physical property verification.
Q4: Where can I find reference spectra for this compound?
The search results confirm that Gas Chromatography (GC) is a suitable and required method for determining the purity of similar ketones, with an assay requirement of ≥99.5% for analytical standards [8]. However, the exact experimental parameters for this compound were not available.
To develop a detailed protocol, you may need to:
Here is a structured table of common symptoms, potential causes, and solutions specifically useful for trace-level and ketone analysis, based on recent case studies and expert workshops.
| Symptom | Potential Cause | Diagnostic Steps | Solution |
|---|---|---|---|
| Erratic peak shapes, high baseline, signal "blobs" or "grass" [1] | Severe ion source contamination; Faulty calibration valve [1] | Check for recent vacuum leaks; Perform manual tune to observe signal stability; Listen for calibration valve operation [1]. | Clean or replace ion source; Replace faulty calibration valve [1]. |
| Failure to autotune; requires very high detector voltage [1] | Problems with ion production/transmission; Faulty filament; Issues with ion optics [1] | Confirm stable vacuum; Replace filament; Check if ions reach detector in manual tune mode [1]. | Service ion optics; Replace faulty components (may require professional service) [1]. |
| Poor sensitivity for volatile compounds (VVOCs) [2] | Inefficient trapping on sorbent tube; Use of standard VOC tubes for VVOCs [2] | Review sampling method; Check if target compounds are outside the sorbent's volatility range [2]. | Use multi-bed sorbent tubes (e.g., Carbograph 5 TD) designed for VVOCs [2]. |
| Rising helium costs or supply issues [2] | Helium price volatility and supply instability [2] | Evaluate carrier gas options with your instrument manufacturer. | Switch to hydrogen as a carrier gas; Use a HydroInert Source to maintain sensitivity [2]. |
| Poor sensitivity and resolution for complex samples [3] | Suboptimal method parameters; Incorrect column selection [3] | Review sample preparation, column type, and temperature program [3]. | Optimize method: use QuEChERS, select appropriate column, use temperature programming, and optimize ion source [3]. |
For reliable analysis of volatile organic compounds like ketones, Thermal Desorption (TD) coupled with GC-MS is a powerful technique. The following protocol, drawing from the analysis of very volatile organic compounds (VVOCs) in indoor air, provides a robust methodology [2].
What is the most systematic way to diagnose a GC-MS that fails to tune? Begin by confirming a stable vacuum. Then, methodically check components: replace the filament, perform a manual tune to see if ions reach the detector, and verify the operation of the calibration valve by listening for its click and observing a corresponding spike in pressure or the mass 28 signal [1].
Can hydrogen really replace helium as a carrier gas for sensitive applications? Yes. With the proper hardware (e.g., an Agilent HydroInert Source), hydrogen can be used as a carrier gas without losing sensitivity or data quality. This is approved for use with sensitive methods like EPA TO-15 [2].
My ketone analysis lacks sensitivity. What should I check first? First, review your sampling and sample introduction. For air analysis, ensure you are using multi-bed sorbent tubes designed for VVOCs, not standard VOC tubes [2]. For liquid injections, optimize your sample preparation (e.g., using SPME or QuEChERS) and check your ion source conditions for contamination [3].
How can I improve the quality of my data from complex samples? Use advanced software features. Deconvolution tools can pull apart overlapping peaks in complex chromatograms, leading to clearer data and more confident identification of compounds [2].
To help visualize the troubleshooting and experimental processes, here are two workflows generated using Graphviz.
This diagram outlines a step-by-step diagnostic approach for when a GC-MS instrument fails its autotune, guiding you from initial checks to specific solutions [1].
This diagram shows the key stages of a reliable method for analyzing volatile ketones, highlighting critical steps like using the correct sorbent tubes and a hydrogen carrier gas [2].
Q: Why is a derivatization step often necessary for carbonyls? A: Many carbonyl compounds, especially aldehydes and ketones, have low volatility and poor affinity for SPME fibers. Derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) react with carbonyls to form stable derivatives (oximes) that are more volatile and have a much higher extraction efficiency, leading to greatly improved sensitivity [1] [2].
Q: Which SPME fiber coating should I choose? A: The optimal fiber depends on your specific analytes and matrix. The table below summarizes common applications from the literature. For a broad range of volatiles, DVB/CAR/PDMS is often a good starting point. For derivatized carbonyls, both PDMS/DVB and DVB/CAR/PDMS have been successfully used [1] [3] [2].
Q: How do I optimize extraction temperature and time? A: Temperature and time have competing effects. Higher temperatures increase the diffusion of analytes into the headspace but can reduce the fiber's adsorption capacity. Optimization is therefore crucial. Using experimental design (like Response Surface Methodology) is highly effective for finding the best balance. For example, one study found optimal conditions for margarine volatiles at 47.5°C for 33.6 minutes using a DVB/CAR/PDMS fiber [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Sensitivity | Incorrect fiber coating; No derivatization for polar carbonyls; Suboptimal temperature/time | Select appropriate fiber (see FAQ); Implement derivatization with PFBHA [1] [2]; Use experimental design to optimize parameters [3]. |
| Poor Reproducibility | Inconsistent sample volume/vial size; Variable heating/stirring; Fiber damage or degradation | Maintain consistent sample volume and vial size [4]; Ensure stable incubation temperature and stirring speed; Condition fiber according to manufacturer; Check for fiber damage. |
| High Background/Noise | Fiber contamination; Contaminated sample or septum; Sample matrix effects | Run a blank to check fiber/solvent; Use high-purity reagents and clean septa; Add salt (e.g., NaCl) to reduce interference and improve volatile partitioning [2]. |
| Carryover/Memory Effects | Incomplete thermal desorption; Analytes too heavy for standard desorption | Increase GC injector temperature and desorption time; Perform a blank run after analyzing a high-concentration sample to check for carryover. |
The following diagram outlines a systematic approach to developing and optimizing your HS-SPME method.
Here are detailed methodologies from published studies that you can use as a reference for your own optimization.
1. Protocol for Determining Carbonyl Compounds in Beer [1] This method provides a robust framework for analyzing carbonyls in a complex aqueous matrix.
2. Protocol for Volatiles in Cell Culture Media [2] This protocol demonstrates optimization for a biological matrix and separates the analysis of general VOCs from specific carbonyls.
Instead of testing one factor at a time (OVAT), use a Central Composite Design (CCD) or Box-Behnken Design to optimize multiple parameters (e.g., temperature, time, salt content) simultaneously. This approach is highly efficient, reveals interaction effects between parameters, and helps find a true optimum [3] [4].
For researchers, the primary obstacles to high-sensitivity ketone detection and their solutions are summarized in the table below.
| Challenge | Impact on Sensitivity | Mitigation Strategy |
|---|---|---|
| Background Interference (e.g., ascorbate, urate) [1] | Signal from interfering compounds obscures true ketone signal, reducing accuracy and lower limit of detection (LOD) [1]. | Use a background sensing electrode (no ketone-responsive enzyme) to measure and subtract interference [1]. |
| Unstable Confinement of Cofactor/Mediator [2] | Sensor signal drifts or degrades over time, compromising reliability for continuous monitoring [2]. | Employ robust enzyme cross-linking and encapsulation techniques to immobilize the NAD+ cofactor and redox mediator [2]. |
| Inefficient Ketone Metabolism in Adapted Individuals [3] | Low concentration of ketone body (acetoacetate) in urine leads to false negatives in dipstick tests [3] [4]. | Switch detection method to blood beta-hydroxybutyrate (BHB) measurement, the primary ketone in blood [3] [2] [4]. |
This methodology details the creation of an electrochemical sensor that uses a background electrode to subtract interference, significantly improving sensitivity [1].
The workflow for this experimental protocol is visualized below.
| Problem | Possible Cause | Solution |
|---|---|---|
| High background signal on ketone electrode | Interferents (Ascorbate, Uric Acid) are oxidizing at working potential [1]. | Ensure applied potential is below +40 mV. Verify the background electrode is functional and subtract its signal [1]. |
| Low signal from both electrodes | Mediator is not properly confined or has degraded; Circuit connection issues [2]. | Check electrode fabrication. Test mediator solution separately. Inspect electrical connections. |
| Signal drifts over time | Unstable enzyme/cofactor layer; Cofactor (NAD+) leaching from the sensor [2]. | Optimize cross-linking procedure during sensor fabrication. Use polymers or matrices that better encapsulate the biomolecules [2]. |
| Poor correlation with reference method (e.g., HPLC) | Sensor is detecting interferents; Incorrect calibration [4]. | Validate sensor in the specific biofluid (blood, ISF). Use standard addition methods for calibration. |
Q1: Why are urine dipsticks an inaccurate method for detecting mild ketosis in research settings? Urine dipsticks measure acetoacetate, which the body excretes less of as it becomes efficient at using ketones. For detecting the mild ketosis of nutritional ketosis, they have low sensitivity, missing many true positive cases. Blood β-hydroxybutyrate (BHB) measurement is the recommended method for accurate quantification [3] [4].
Q2: What is the target concentration range for ketone detection in different applications?
Q3: What are the future directions for high-sensitivity ketone detection? The field is moving towards continuous, real-time monitoring using wearable sensors. Key challenges include stable confinement of the NAD+ cofactor in a miniaturized format and validation with alternative biofluids like interstitial fluid (ISF), sweat, and saliva to enable non-invasive or minimally invasive monitoring [2].
Proper storage is crucial for maintaining the integrity of 2-Methyl-4-octanone. The following table summarizes its key identifiers and storage conditions as provided by chemical suppliers [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 7492-38-8 [1] [2] [3] |
| Molecular Formula | C₉H₁₈O [1] [2] [3] |
| Molecular Weight | 142.24 g/mol [1] [2] [3] |
| Recommended Storage | Ambient temperatures; cool, dry, well-sealed container [1] [2] |
| Incompatibilities | Oxidizing agents [1] [2] |
| Boiling Point | 180°C [1] [4] |
| Refractive Index | 1.415 [1] [4] |
Q1: What are the primary stability concerns for this compound? The main concerns are chemical degradation and potential physical loss due to its volatility. It should be stored away from oxidizing agents, as they can initiate decomposition reactions [1] [2]. While its specific degradation pathway is not documented, ketones can undergo reactions like oxidation, reduction, and hydrolysis under extreme conditions.
Q2: The material in my container has decreased without use. What could have happened? This likely indicates evaporation. This compound is a volatile liquid. Ensure the container cap is tightly sealed after each use and that the container has not been compromised. Always store it in a well-sealed container as recommended by suppliers [1] [2].
Q3: How should I determine the shelf life of this chemical for my research records? For precise shelf-life determination, you must perform empirical stability testing [5]. Since supplier-provided expiry dates may be limited, establish an in-house testing program. The workflow below outlines this systematic approach to assess stability and define shelf life.
Q4: My experimental results are inconsistent. Could degraded this compound be the cause? Yes, inconsistency is a key indicator of potential stability issues. If the chemical has degraded, its purity and reactivity would change, directly impacting experimental reproducibility, especially in proteomics research and pharmaceutical synthesis where it is used as a building block [1] [2] [3]. It is recommended to use a new, in-spec batch and compare results.
This protocol outlines how to determine the degradation kinetics of this compound, following established scientific practices for pharmaceuticals [5].
1. Principle
By subjecting the compound to accelerated stress conditions (e.g., elevated temperature) and measuring its concentration over time, the reaction order and rate constant (k) can be determined. This data allows for the calculation of the shelf life (t90), which is the time required for 10% degradation [5].
2. Materials and Equipment
3. Procedure 1. Preparation: Dispense identical aliquots of this compound into multiple sealed vials. 2. Stress Application: Place the vials into stability chambers at different elevated temperatures. Maintain a set of control samples at -20°C or 4°C [4]. 3. Sampling: Remove vials from each temperature condition at predetermined time intervals (e.g., 1, 3, 7, 14, 28 days). 4. Analysis: Dilute the samples as necessary and analyze them using GC or HPLC to determine the percentage of this compound remaining compared to the control.
4. Data Analysis and Kinetic Modeling The relationship between degradation rate and concentration defines the reaction order. The following table summarizes the key kinetic models used in pharmaceutical stability studies [5].
| Reaction Order | Rate Law | Integrated Rate Law | Half-Life (t₁/₂) | Shelf Life (t₉₀) |
|---|---|---|---|---|
| Zero-Order | -d[A]/dt = k₀ |
[A]ₜ = [A]₀ - k₀t |
[A]₀ / 2k₀ |
[A]₀ / 10k₀ |
| First-Order | -d[A]/dt = k₁[A] |
ln[A]ₜ = ln[A]₀ - k₁t |
ln(2) / k₁ |
ln(10/9) / k₁ |
| Second-Order | -d[A]/dt = k₂[A]² |
1/[A]ₜ = 1/[A]₀ + k₂t |
1 / (k₂[A]₀) |
1 / (9k₂[A]₀) |
[A]₀: Initial concentration; [A]ₜ: Concentration at time t; k: Rate constant.To determine the order, plot your data according to the equations in the "Integrated Rate Law" column. The plot that gives the straight line (zero-order: concentration vs. time; first-order: natural log of concentration vs. time; second-order: reciprocal of concentration vs. time) indicates the reaction order. Use the corresponding formula to calculate t90 [5].
| Observed Problem | Potential Causes | Corrective & Preventive Actions |
|---|---|---|
| Unexpected decrease in material | Evaporation due to improper sealing or volatile nature. | Verify container integrity and ensure tight sealing [1] [2]. |
| Reduced purity or new peaks in analysis | Chemical degradation from exposure to heat, light, or oxidizing agents. | Conduct a new stability study; store away from oxidizers and in cool, dry conditions [1] [2] [5]. |
| Inconsistent experimental results | Use of a compromised batch of chemical. | Obtain a new, certified batch from a supplier and establish a quality control check upon receipt [1] [3]. |
| Question | Answer & Troubleshooting Steps |
|---|---|
| My method has poor precision. What could be wrong? | Check your calibration and internal standards. For enzymatic assays on clinical analyzers, high precision (e.g., CV of 1.5-6.5%) is achievable with proper validation [1]. Ensure stable isotope-labeled internal standards are used for MS-based methods to correct for instrumental variability [2]. |
| How do I distinguish D-βOHB from its isomer L-βOHB? | Use a derivatization protocol. A robust method involves a one-step derivatization that converts the enantiomers into diastereomers, which can then be separated chromatographically on a RP-UHPLC system [2]. |
| My ketone derivatives are unstable. What are my options? | Consider changing your derivatization agent. PFBHA derivatives for GC-MS are known to avoid the decomposition issues common with other reagents like 2,4-DNPH and do not require a time-consuming cleanup step [3]. |
| What is the expected reference range for βOHB in human serum? | For a random, non-fasting state, the reference interval (95%) has been established as 0.02 to 0.28 mmol/L [1]. Nutritional ketosis typically corresponds to levels between 0.5 and 3.0 mmol/L [4]. |
The table below summarizes key performance characteristics for different ketone quantification approaches, based on data from the search results.
| Method / Metric | Dynamic / Linear Range | Reported Precision (CV) | Key Applications / Advantages |
|---|---|---|---|
| RP-UHPLC-MS/MS [2] | Wide dynamic range (implied) | Information missing | High specificity for AcAc and D-βOHB; uses stable isotope-labeled IS; distinguishes structural & enantiomeric isomers. |
| Enzymatic Assay (Ranbut) [1] | 0.10 - 3.95 mmol/L | 1.5% (at 3.1 mmol/L) to 6.5% (at 0.1 mmol/L) | Automated clinical analyzers; preferable alternative to semi-quantitative urine tests. |
| GC-MS with PFBHA Derivatization [3] | Information missing | Information missing | Fast and reliable for aldehydes/ketones in air; stable derivatives; compatible with SPME and passive samplers. |
| Semi-quantitative Urine Test [1] | Information missing | Information missing (moderate agreement with blood βOHB, Kappa=0.66) | Convenient but a rough estimate; influenced by kidney function and hydration [1]. |
Here is a detailed methodology based on a modern mass spectrometry approach [2].
1. Principle: The protocol uses stable isotope-labeled internal standards for both Acetoacetate (AcAc) and D-β-hydroxybutyrate (D-βOHB) in biological matrices. Reverse-phase chromatography coupled with tandem MS provides specificity, while a simple derivatization step allows for chromatographic resolution of the D- and L- enantiomers of βOHB.
2. Key Reagents and Equipment:
3. Workflow Diagram: The following diagram illustrates the core analytical workflow.
4. Critical Steps and Troubleshooting:
Issue: Discrepancy between urine ketone tests and blood βOHB measurements.
Issue: Inability to reach high ketone levels in a nutritional ketosis study.
Accurate ketone measurement is critical in areas like diabetic ketoacidosis (DKA) monitoring and metabolic research. A key challenge is the presence of interfering substances in biological samples, such as ascorbate and uric acid, which can generate a background signal that obscures the true ketone concentration, especially at low levels [1]. The table below summarizes the core concepts.
| Aspect | Description |
|---|---|
| Interference Source | Endogenous compounds in interstitial fluid (e.g., ascorbate, uric acid) [1]. |
| Primary Challenge | High ratio of background signal to ketone signal, reducing measurement accuracy [1]. |
| Core Mitigation Strategy | Use of a dual-electrode sensor system to isolate the ketone-specific signal [1]. |
| Key Sensor Types | Ketone Sensing Electrode: Contains a ketone-responsive enzyme and a redox mediator. Background Sensing Electrode: Contains only a redox mediator, no enzyme [1]. |
This is a common symptom of positive background interference.
Enhancing sensitivity is crucial for detecting physiologically relevant low levels of ketones.
This protocol outlines the use of a dual-electrode biosensor for accurate ketone measurement.
[Ketone] = (Signal_Ketone_Electrode - Signal_Background_Electrode) / Calibration FactorThe following workflow diagram illustrates the core steps of this protocol.
Diagram 1: Experimental workflow for ketone sensing with background correction.
The following diagram details the architecture of the dual-electrode sensor system, which is the hardware basis for the interference mitigation strategy.
Diagram 2: Configuration and signal processing of the dual-electrode sensor.
For carbonyl compounds, effective sampling requires a specific fiber coating combined with on-fiber derivatization. The derivatization reagent is crucial for analyzing these compounds as it converts them into stable, detectable derivatives.
| Aspect | Recommended Choice | Key Findings & Rationale |
|---|---|---|
| Derivatization Reagent | o-2,3,4,5,6-(pentaflurobenzyl)hydroxylamine (PFBHA) | Proven effective; reacts instantaneously with most carbonyls (except acetone) [1] [2]. |
| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Selected over Carboxen-based coatings, which can form by-products during thermal desorption [1]. |
| Derivatization Method | On-Fiber Derivatization | Fiber is coated with reagent before exposure to the sample [1]. |
| Key Performance | LOD: <0.5 μg m⁻³, Reproducibility: ~15% RSD | Achievable in Selected Ion Monitoring (SIM) mode with a 5-min fiber exposure [1]. |
The workflow for a typical on-fiber derivatization SPME method is illustrated below.
Based on the research for indoor air sampling, here is a adaptable methodology [1]:
Fiber Preparation and Derivatization:
Sample Extraction (On-Fiber Derivatization):
Desorption and Analysis:
Sample Stability:
Here are solutions to common problems, particularly when moving from established methods.
| Problem | Possible Cause | Solution |
|---|---|---|
| Frequent fiber breakage | Septa too hard/thick; Autosampler misalignment [3]. | Use 1.5mm thick PTFE/silicone septa (e.g., Supelco SU860103); check autosampler alignment and tension cords [3]. |
| Poor extraction for certain carbonyls | Inefficient derivatization or transfer for specific compounds [4]. | Consider in-solution derivatization (adding PFBHA directly to sample), better for HMF, acrolein, glyoxal [4]. |
| Formation of by-products | Use of Carboxen-based fiber coatings [1]. | Switch to PDMS/DVB fiber coating to avoid catalytic by-products during thermal desorption [1]. |
First, confirming the identity of your analyte is crucial. The table below summarizes the key identifiers for this compound based on supplier information [1] [2].
| Property | Description |
|---|---|
| CAS Number | 7492-38-8 [1] [2] |
| Molecular Formula | C9H18O [1] [2] |
| Molecular Weight | 142.24 g/mol [1] [2] |
| Purity | ≥98% - 99% [1] [2] |
| Common Applications | Building block for proteomics research; pharmaceutical intermediates [1] [2] |
| Boiling Point | 180°C [1] |
| Recommended Storage | Store away from oxidizing agents. Keep in a cool, dry place in a well-sealed container [1]. |
What is the preferred calibration method for this compound in quantitative LC-MS analysis? For LC-MS analysis, matrix-matched calibration is highly recommended [3]. This method involves preparing calibration standards in a blank matrix that is as similar as possible to your sample matrix (e.g., biological fluid, tissue extract). This is critical for LC-MS because the matrix can significantly influence analyte ionization (ion suppression or enhancement), ensuring that your calibration curve accurately reflects the analyte's behavior in the actual samples.
How many calibration concentration levels should I use? Most validation guidelines require a minimum of 6 different concentration levels [3]. However, using approximately 10 concentration levels is recommended to better encompass the expected linear range and ensure different parts of the calibration graph are covered with a good density of data points [3].
In what order should I run my calibration standards? To account for potential instrument drift or contamination, the analysis order of calibration samples should be randomized [3]. Ideally, calibration samples should be placed between unknown samples in the sequence to mimic the exact conditions of your experimental runs.
Here is a structured guide to diagnose and resolve common calibration curve issues.
| Issue | Potential Causes | Solutions & Diagnostic Steps |
|---|
| Non-Linearity | - High concentration causing detector saturation [4]
This protocol provides a detailed methodology for establishing a reliable calibration curve for this compound in LC-MS, incorporating best practices from the search results.
1. Preparation of Stock Solution and Matrix
2. Preparation of Matrix-Matched Calibration Standards [3]
3. Data Acquisition and Curve Fitting
|Intercept| < 2 · Stdev_intercept [3].4. Validation and Statistical Evaluation
The following diagram illustrates the logical workflow for the calibration process described above.
Diagram 1: Logical workflow for establishing a calibration curve.
In chemical analysis, the matrix refers to all components of a sample other than the analyte you're interested in (e.g., ketone bodies) [1]. Matrix effects occur when these components influence the measurement, typically by suppressing or enhancing the analyte signal detected by the instrument [2] [1].
Here is a structured approach to diagnose and overcome matrix effects in your ketone analysis workflow.
A post-extraction addition method is the standard way to quantify matrix effects (ME) [5]. The formula below calculates the Matrix Effect (ME), where a value of 100% indicates no effect, <100% indicates signal suppression, and >100% indicates enhancement [5] [1].
ME (%) = (Peak Area of Analyte in Matrix Extract / Peak Area of Analyte in Pure Solvent) × 100%
The following table outlines the experimental protocol for this test:
| Step | Action | Purpose |
|---|---|---|
| 1. Prepare Sample Set | Create 3 sets: (A) pure solvent standard, (B) blank matrix extract spiked with analyte, (C) pre-spiked sample for recovery. | Provides signals for comparison to isolate matrix and recovery effects [5]. |
| 2. Analyze and Calculate | Inject sets and use the formula above with data from sets A and B. | Quantifies the degree of ion suppression/enhancement [5] [1]. |
| 3. Calculate Recovery | Compare the peak area of set C to set B. Recovery (%) = (C/B) × 100%. | Measures loss of analyte during sample preparation [5]. |
This process is visualized in the workflow below:
Once identified, you can use the following strategies to minimize matrix effects. The most robust methods often involve a combination of improved sample preparation and internal standards.
| Strategy | Description | Application in Ketone Analysis |
|---|---|---|
| Stable Isotope-Labeled Internal Standards (SIS) | The most effective method. SIS have nearly identical chemical properties to the analyte but a different mass. They co-elute with the analyte and experience the same matrix effects, allowing for accurate correction [6]. | Using [13C4]-AcAc and [2H4]-BHB IS is specified for ketone body analysis to correct for suppression/enhancement [3] [4]. |
| Advanced Sample Preparation | Techniques that remove interfering matrix components before analysis. | Protein precipitation with cold methanol is commonly used [4]. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can offer better cleanup [5]. |
| Chromatographic Optimization | Improving the LC separation to resolve the analyte from co-eluting matrix compounds. | Using UHPLC with a reverse-phase T3 column can effectively separate BHB from its structural isomers (AHB, GHB, BHIB) [4]. |
| Sample Dilution | Diluting the sample to reduce the concentration of interfering matrix components. | This can be effective if the concentration of your ketone bodies is high enough to still be detected after dilution [5]. |
The decision-making process for addressing a confirmed matrix effect is summarized below:
Here are detailed methodologies from recent literature that have successfully managed matrix effects.
This protocol emphasizes the use of SIS for high-specificity analysis across multiple biological matrices [3] [7].
This method is validated for human serum and plasma and includes a thorough assessment of matrix effects [4].
Q1: What is the single most important thing I can do to account for matrix effects in my ketone assay? A1: The most robust approach is to use stable isotope-labeled internal standards (SIS) for each ketone body (e.g., [13C4]-AcAc and [2H4]-BHB). These standards experience identical matrix effects as the native analytes and correct for them during quantification, as demonstrated in modern LC-MS/MS protocols [3] [6].
Q2: My lab cannot obtain stable isotope standards for acetoacetate. What are my options? A2: You can synthesize them in-house. One protocol describes the synthesis of a [13C4]-AcAc internal standard from [13C4]-ethyl acetoacetate [4]. Alternatively, you can employ matrix-matched calibration, where your calibration curves are prepared in a matrix that closely resembles your sample (e.g., dialyzed serum) [2] [5].
Q3: I see significant signal suppression for BHB. Could this be due to isomers? A3: Yes. Beta-hydroxybutyrate has several structural isomers (e.g., alpha-hydroxybutyrate, beta-hydroxyisobutyrate, gamma-hydroxybutyrate) that may co-elute and interfere. Ensure your chromatographic method is optimized to separate BHB from these isomers. The use of UHPLC with a T3 column and a optimized gradient has been shown to achieve this separation [4].
The table below summarizes the core differences to help you select the appropriate method [1].
| Feature | In-Solution Derivatization | On-Fiber Derivatization |
|---|---|---|
| Basic Principle | Derivatization occurs in the sample solution before extraction. | Derivatization reagent is immobilized on the SPME fiber; reaction occurs during extraction. |
| Typical Workflow | 1. Add derivatizing agent to sample. 2. Incubate. 3. Extract derivatives via HS-SPME. | 1. Load derivatizing agent onto fiber. 2. Simultaneous extraction/derivatization from sample headspace. | | Extraction Efficiency | Generally higher for most analytes (e.g., >70% for C3-C5 aldehydes) [1]. | Can be lower due to competition for fiber space and simultaneous reactions. | | Enrichment Factor | High (e.g., >7.5 x 10³ for C1-C5 aldehydes) [1]. | Can be high, but depends on fiber loading and reaction kinetics. | | Method Sensitivity | High (LODs in the range of 100-400 ng/L for aldehydes) [1]. | Can be sensitive, but may be lower than in-solution for some compounds. | | Simplicity & Speed| Simple; may require an extra incubation step. | Faster for some automated systems; requires fiber loading/regeneration. | | "Green" Chemistry | Meets requirements, minimizes solvent use [1]. | Meets requirements, very minimal solvent use. |
Which method should I choose for analyzing short-chain aliphatic aldehydes? Recent research demonstrates that in-solution derivatization is more effective for C1–C5 aliphatic aldehydes, providing higher extraction recovery and better sensitivity [1]. However, the best choice can be analyte-specific.
Can derivatization occur in both places during an "on-fiber" method? Yes. During Headspace SPME with on-fiber derivatization, the formation of derivatives (oximes) can take place simultaneously on the fiber and in the sample solution, particularly for short-chain aldehydes. This can complicate the analysis and reduce efficiency [1].
What are common derivatization reagents used with these techniques?
Problem: Low or Inconsistent Recovery
Problem: Poor Method Sensitivity
Problem: Unstable Derivatization Reagent or Products
This protocol is adapted from a method for determining C1–C5 aliphatic aldehydes in tap water using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine as the derivatizing agent [1] [3].
The following diagrams illustrate the core procedural steps for each method, generated using Graphviz.
In-Solution Derivatization (ISD) Workflow: This method involves reacting the sample with the derivatization agent in solution before the headspace microextraction step [1] [3].
On-Fiber Derivatization (OFD) Workflow: This method involves loading the derivatization agent onto the fiber first, followed by simultaneous extraction and reaction from the sample headspace. A potential complication is a competing reaction occurring in the solution [1] [2].
Co-elution occurs when two or more compounds in a mixture have retention times that are too similar to be resolved by the chromatographic system [1]. The following table summarizes the primary strategies to address this.
| Strategy | Method/Technique | Key Application/Note |
|---|---|---|
| Chemical Derivatization | Bisulfite extraction [2] | Separates aldehydes/reactive ketones from mixtures via liquid-liquid extraction. |
| 2,4-Dinitrophenylhydrazine (DNPH) derivatization [3] [4] | Forms hydrazones for improved HPLC separation; common for air sampling. | |
| Silylation, Acylation, Alkylation [5] | Increases volatility & reduces polarity for GC analysis by replacing active hydrogens. | |
| Chromatography Optimization | Modify mobile phase chemistry [1] [4] | Change solvent composition, pH, or use additives. |
| Change stationary phase [1] | Switch to a column with different selectivity (e.g., C18 to phenyl). | |
| Adjust temperature [1] | Optimize column temperature (GC) or mobile phase temperature (HPLC). | |
| Increase column efficiency [1] | Use a longer column or one with smaller particle size. | |
| Advanced Detection | Mass Spectrometry (MS) [1] [6] | Distinguishes co-eluting compounds by mass-to-charge ratio. |
| Diode Array Detector (DAD) [4] | Identifies co-elution by comparing UV-Vis spectra across a peak. |
This liquid-liquid extraction protocol uses saturated sodium bisulfite to form water-soluble adducts with aldehydes and reactive ketones (e.g., sterically unhindered cyclic or methyl ketones) [2].
Workflow Diagram
Procedure for an Aromatic Aldehyde (e.g., separating Anisaldehyde from Benzyl Butyrate) [2]:
Note: For aliphatic aldehydes/ketones or mixtures with alkenes, use dimethylformamide (DMF) as the miscible solvent and consider hexanes as the immiscible solvent to prevent decomposition [2].
Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts carbonyl compounds into hydrazones, which are more easily separated by reversed-phase HPLC and detected with high sensitivity using UV or MS detectors [3] [4].
Workflow Diagram
Key Considerations [4]:
For persistent co-elution, the most robust solution is to use a hyphenated technique like GC/MS or LC/MS [1] [6]. Mass spectrometry can differentiate co-eluting compounds based on their unique mass-to-charge (m/z) ratios, even if their retention times are identical [6].
The following table summarizes the key physical and chemical properties of these two ketone solvents, highlighting their distinct characteristics.
| Property | Methyl Isobutyl Ketone (MIBK) | 2-Methyl-4-octanone |
|---|---|---|
| CAS Number | 108-10-1 [1] [2] | 7492-38-8 [3] [4] [5] |
| Molecular Formula | C₆H₁₂O [1] | C₉H₁₈O [3] [4] [5] |
| Molecular Weight | 100.16 g/mol [1] [6] | 142.24 g/mol [3] [4] [5] |
| Boiling Point | 117-118 °C [1] [2] | 180 °C [4] [5] [7] |
| Density | 0.801 g/mL at 25 °C [2] | 0.814-0.8258 g/cm³ (estimate) [5] [7] |
| Refractive Index | 1.395 (n20/D) [2] | 1.415 [4] [7] |
| Flash Point | 14 °C (closed cup) [1] [2] | 57.6 °C [7] |
| Water Solubility | 1.91 g/100 mL (20 °C) [1] | Low (logPoct/wat: 2.792) [8] |
| Primary Applications | Solvent for resins, paints, nitrocellulose; Gold extraction; Precursor to antiozonant (6PPD) [1] | Building block for proteomics research; Pharmaceutical intermediates [3] [4] |
The distinct properties of these ketones make them suitable for very different specialized applications in research and industry.
MIBK is a versatile industrial solvent and chemical intermediate.
Information for this compound is more limited, indicating its use in specialized research contexts.
Both compounds are flammable liquids and require careful handling.
The choice between MIBK and this compound depends entirely on the application. The following diagram outlines the basic decision-making process.
The table below summarizes the available information for 2-Methyl-4-octanone and, for comparison, a standard for 2-Octanone.
| Property | This compound | 2-Octanone (Analytical Standard) |
|---|---|---|
| CAS Number | 7492-38-8 [1] [2] [3] | 111-13-7 [4] [5] |
| Molecular Formula | C₉H₁₈O [1] [2] [3] | C₈H₁₆O [4] [5] |
| Molecular Weight | 142.24 g/mol [1] [2] [3] | 128.21 g/mol [4] [5] |
| Purity | ≥98% to 99% [1] [2] [3] | ≥99.5% (GC) [4] |
| Boiling Point | 180°C [2] [3] [6] | 173°C [4] [5] |
| Refractive Index | n₂₀/D 1.415 [2] [3] | n₂₀/D 1.416 [4] |
| Primary Application | Building block for proteomics research; pharmaceutical intermediates [2] [3] | Analytical standard for chromatography [4] |
| Available Sizes | 5 g, 25 g, 100 g [1] [2] [7] | 1 kg, 4 kg, 20 kg [4] [5] |
While specific experimental protocols for this compound are not detailed in the search results, the verification of high-purity chemicals typically involves chromatographic techniques. For the related compound 2-Octanone, Gas Chromatography (GC) is explicitly cited as a suitable method for analysis [4].
A generalized workflow for purity verification using Gas Chromatography is outlined below. This standard approach can be applied to compounds like this compound.
Sample Preparation:
Instrumental Analysis - Gas Chromatography (GC):
Data Analysis & Purity Calculation:
The following table summarizes the primary methods used for ketone body analysis, highlighting their core principles and typical use cases.
| Method | Core Principle / Technology | Typical Use Case / Context |
|---|---|---|
| RP-UHPLC-MS/MS with Isotope-Labeled IS [1] [2] [3] | Reverse-phase UHPLC separation with tandem mass spectrometry detection. Uses synthesized [13C4]AcAc and commercial [D4]βOHB as internal standards (IS). | Gold-standard for basic & clinical research; high specificity for distinguishing isomers and enantiomers. [1] [3] |
| Enzymatic/Spectrophotometric Assays | Traditional methods using enzymes like BDH1, tracking NADH production in redox cycles. [3] | Historical and routine clinical use; noted for narrow dynamic range. [1] [3] |
| Blood Ketone Meters | Electrochemical strips measuring β-hydroxybutyrate (βOHB) in capillary blood. [4] [5] | Point-of-care testing; diabetes management (preventing ketoacidosis), and consumer nutritional ketosis monitoring. [6] [7] [4] |
| Breath Ketone Analyzers | Devices measuring acetone in exhaled breath. [6] [5] | Non-invasive consumer and sports/wellness applications for monitoring nutritional ketosis. [6] [5] |
| Urine Test Strips | Chemical reaction (e.g., sodium nitroprusside) with acetoacetate (AcAc) producing a color change. [8] [5] | Low-cost, at-home screening; semi-quantitative, but less reliable due to hydration status and renal function. [8] [5] |
For the research community, the RP-UHPLC-MS/MS method with stable isotope-labeled internal standards represents the current state-of-the-art in terms of specificity, accuracy, and robustness [1] [3]. Here is a deeper dive into its components and experimental workflow.
This method was developed to overcome specific challenges in ketone body analysis, such as the instability of AcAc and the difficulty in distinguishing the D-enantiomer of βOHB from its structural and enantiomeric isomers [3].
Key Performance Metrics (from a representative study) [3]:
The experimental process can be visualized in the following workflow, from sample preparation to data analysis.
Critical Experimental Details:
The table below consolidates the key identifiers and physical properties gathered from the search results.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 7492-38-8 [1] [2] [3] |
| IUPAC Name | 2-methyloctan-4-one [2] [4] |
| Alternate Names | n-Butyl isobutyl ketone [1] |
| Molecular Formula | C₉H₁₈O [1] [2] [3] |
| Molecular Weight | 142.24 g/mol [1] [2] [3] |
| Purity | ≥98% [1] |
| Boiling Point | 180°C [4] |
| Refractive Index | 1.415 [4] |
| SMILES | CCCCC(=O)CC(C)C [2] [4] |
| InChI Key | ICSKJDZASFIJQK-UHFFFAOYSA-N [2] [4] [3] |
| Applications | Building block for proteomics research; pharmaceutical intermediates [1] [2] [4] |
| Safety & Storage | Store away from oxidizing agents in a cool, dry place in a well-sealed container [2] [4]. |
The search results did not contain a specific synthesis protocol for this compound. However, a relevant method for synthesizing complex ketones was found in a study on palladium-catalyzed carbonylation.
The diagram below outlines the general workflow for this carbonylative coupling reaction, which can be used to synthesize α,β-unsaturated ketones [5].
Key Experimental Details:
Since the direct comparative data is limited in the search results I obtained, here are some suggestions for how you can build a comprehensive comparison guide:
The following table summarizes the core characteristics of four analytical methods for carbonyl determination, highlighting their typical applications, advantages, and limitations to help you identify the most suitable technique for your needs.
| Method | Typical Applications | Key Performance Metrics | Advantages | Limitations/Challenges |
|---|---|---|---|---|
| Potentiometric Titration (Faix Method) [1] | Bio-oils (raw & hydrotreated); Tracking "aging" & upgrading processes [1] | Quantifies total carbonyl content (aldehydes & ketones); High precision; Small sample size (100-150 mg); Reaction time: 2 hours [1] | Fast sample throughput vs. traditional methods; Uses less toxic chemicals (triethanolamine); Small sample size [1] | Only provides total content, not individual compounds; Not suitable for complex mixtures requiring speciation [1] |
| HPLC with Derivatization (UV/LED Detection) [2] | Air samples (on DNPH tubes); Simultaneous analysis of 13 carbonyl compounds [2] | LOD: 0.12-0.38 mg/L (UV), 0.45-1.04 mg/L (LED); Analysis time: <20 min; Precision: RSD <11.5% (UV), <14.1% (LED) [2] | High selectivity & sensitivity; Can analyze complex mixtures; Fast analysis; Transportable systems available [2] | Co-elution of certain critical pairs (e.g., BO-DNPH & BA-DNPH); LED detector may have lower sensitivity & linearity [2] |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) [3] | Indoor air analysis; Multicomponent mixtures; Dynamic concentration monitoring [3] | High sensitivity; High time resolution; No chromatographic separation required [3] | Excellent for identifying unknowns in mixtures; Real-time or near real-time monitoring; High throughput [3] | Limited by isobaric interferences; May require supporting techniques for definitive identification [3] |
| Gas Chromatography (GC) with Derivatization [3] | General indoor/outdoor air analysis; Requires derivatization for small molecules [3] | High resolution for specific compounds; Well-established protocols [3] | High specificity and sensitivity for target analytes [3] | Often requires a derivatization step before analysis; Longer analysis time than some modern methods [3] |
Here are the step-by-step methodologies for two key techniques from the comparison table: the Faix titration method and the modern HPLC approach.
This method is crucial for tracking condensation reactions and instability in bio-oils during storage and processing [1].
Reagent Preparation:
Bio-oil Sampling:
Analytical Procedure & Oximation Reaction:
Titration and Calculation:
This method is designed for the simultaneous quantification of specific carbonyl compounds in air samples.
Sample Derivatization:
HPLC System Configuration:
Chromatographic Separation:
Detection and Quantification:
The diagram below visualizes the decision-making process for selecting an appropriate analytical method based on your research goals.
The following table summarizes the basic identifying information and physical properties of 2-Methyl-4-octanone gathered from chemical suppliers and databases [1] [2] [3].
| Property | Value for this compound |
|---|---|
| CAS Number | 7492-38-8 [1] [2] |
| Molecular Formula | C9H18O [1] [2] |
| Molecular Weight | 142.24 g/mol [1] [2] |
| IUPAC Name | 2-methyloctan-4-one [1] [3] |
| Boiling Point | 180°C [1] [2] |
| Refractive Index | 1.415 [1] [2] |
| Purity | 99% [1] [3] |
| Primary Applications | Building block for proteomics research; pharmaceutical intermediates [1] [3] |
For context, here is a comparison with a similar straight-chain ketone, 2-Octanone [4].
| Property | This compound | 2-Octanone (for comparison) |
|---|---|---|
| CAS Number | 7492-38-8 [1] [2] | 111-13-7 [4] |
| Molecular Formula | C9H18O [1] [2] | C8H16O [4] |
| Molecular Weight | 142.24 g/mol [1] [2] | 128.21 g/mol (implied) |
| Boiling Point | 180°C [1] [2] | 173°C [4] |
| Refractive Index | 1.415 [1] [2] | 1.416 [4] |
| Density | 0.8258 (estimate) [2] | 0.819 g/mL at 25°C [4] |
While specific protocols for this compound were not found, the following high-throughput colorimetric assays have been optimized for detecting a wide range of ketones and could be directly applicable for quantifying it in mixed standards [5].
1. 2,4-Dinitrophenylhydrazine (2,4-DNPH) Assay This method is versatile and can be adapted for various ketones and aldehydes [5].
2. Vanillin-Acetone Assay
The workflow for these assays, particularly the adaptable 2,4-DNPH method, can be visualized as follows:
High-Throughput Ketone Assay Workflow
Since direct comparative data is lacking, I suggest you consider the following steps to create a comprehensive guide:
The table below summarizes the key issues and their impact on analysis:
| Issue | Description | Impact on Analysis |
|---|---|---|
| Stereoisomer Formation [1] [2] | DNPhydrazones possess E- and Z-isomers due to C=N bond; ratio can change with UV light/acid [1]. | Two HPLC peaks for single analyte; inaccurate quantification without separation [1]. |
| Ozone Interference [2] | Ozone in sample air reacts with DNPH on sampling cartridges [2]. | Degrades DNPH reagent, causes low recovery of carbonyl compounds [2]. |
| Unexpected Carboxylic Acid Reaction [2] | Formic/acetic acids react with DNPH under specific conditions to form hydrazides [2]. | Potential false positives if not accounted for in complex samples [2]. |
The following workflow outlines the standard procedure for derivatizing carbonyl compounds with DNPH, highlighting where key issues typically occur.
This protocol is typically used for determining carbonyl compounds in air, water, and biological samples like plasma or urine [2].
To resolve the problem of E- and Z-stereoisomers, a reductive amination step can be introduced. The C=N double bond of the DNPhydrazone is reduced to a C-N single bond using a reducing agent like 2-picoline borane. This converts both isomers into a single, stable species, eliminating the dual peaks in HPLC and improving quantification accuracy [1].
| Extraction Method / Compound | Key Performance Metric | Efficiency & Specificity | Relevant Experimental Data & Conditions |
|---|---|---|---|
| Ketones as Solvents | |||
| Isobutyl Methyl Ketone [1] | Extraction of tetrachloro/tetrabromoaurate gold complexes. | Effective for gold extraction; Co-extraction of iron can cause spectral interference. | Comparative study; Optimum conditions established; Data on sensitivity and precision for Flame AAS. [1] |
| Diisobutyl Ketone [1] | Extraction of tetrachloro/tetrabromoaurate gold complexes. | Effective for gold extraction; Co-extraction of iron can cause spectral interference. | Comparative study; Optimum conditions established; Data on sensitivity and precision for Flame AAS. [1] |
| t-Butyl Ketone Extractors [2] | Enantioselective liquid-liquid extraction of underivatized amino acids. | High stereoselectivity (L/D ratio of 5.4-9.4). | Bulky t-butyl group enhances enantioselectivity without significantly affecting imine formation rates. [2] |
| Ketone-based Ionic Liquid [3] | Extraction and separation of lithium ions from brine. | High lithium extraction efficiency and good separation effect; materials are recyclable. | Used as an extraction agent in a cyclohexane or trialkyl phosphine oxide solution. [3] |
| Separation of Ketones |
| Bisulfite Extraction [4] [5] | Separation of aldehydes and reactive ketones from complex mixtures. | Effective for: Sterically unhindered cyclic ketones, methyl ketones, and aldehydes. Ineffective for: Sterically hindered, α,β-unsaturated, or aryl ketones. [4] | Rapid, facile protocol; Purity and recovery rates typically >95%; Tolerates many other functional groups. [4] [5] |
For researchers looking to implement the bisulfite extraction method, here is a detailed protocol based on the published procedure [4] [5]. The following diagram outlines the logical workflow and decision points for this separation method.
For aliphatic carbonyls like the ketone benzylacetone, dimethylformamide (DMF) is used as the miscible solvent to improve removal rates.
In analytical method validation, Linearity describes the ability of a method to produce results that are directly proportional to the concentration of the analyte, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision [1] [2].
The Limit of Detection (LOD) is the lowest concentration that can be detected, but not necessarily quantified [1]. The following table compares these key parameters.
| Parameter | Definition | Common Calculation Methods |
|---|---|---|
| Limit of Detection (LOD) | Lowest analyte concentration that can be reliably distinguished from a blank sample [3]. | Signal-to-Noise Ratio (3:1) [1]; Statistical: LoB + 1.645(SD of low concentration sample) [3]. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision [1]. | Signal-to-Noise Ratio (10:1) [1]; Statistical: Based on calibration curve slope and standard deviation [2]. |
| Linearity | The ability to produce results directly proportional to analyte concentration within a given range [2]. | Assessed via calibration curves; correlation coefficient (R²), slope, and intercept are key metrics [2]. |
Ketone levels can be measured through three distinct biological samples, each targeting a different ketone body [4]. The table below outlines the core characteristics of each method.
| Method | Analyte Measured | Key Advantages | Key Limitations |
|---|---|---|---|
| Blood Testing | β-hydroxybutyrate (BHB) [4] | High accuracy and precision; provides a direct, numerical result; considered the gold standard [4]. | Invasive (finger-stick); ongoing cost of test strips [4]. |
| Breath Testing | Acetone [4] | Non-invasive; reusable device offers long-term cost savings [4]. | Readings can be skewed by alcohol, mouthwash, etc.; requires calibration and maintenance [4]. |
| Urine Testing | Acetoacetate (AcAc) [4] | Low cost and easy to use; provides semi-quantitative results (e.g., trace, moderate) [4]. | Less precise; results can be affected by hydration and kidney function; not reliable for long-term ketosis [4]. |
To objectively compare the performance of different ketone methods (e.g., multiple blood meters or breath analyzers), you would need to design a validation study. The diagram below outlines a core experimental workflow for establishing and evaluating the linearity and LOQ of an analytical method.
Experimental Protocol for Generating Validation Data:
The table below summarizes the three main analytical approaches for measuring ketone bodies, their key performance characteristics, and typical applications based on the search results.
| Method | Analyte | Key Performance/Characteristics | Common Application Context |
|---|---|---|---|
| Blood Ketone Meter (Enzymatic) [1] [2] | Beta-hydroxybutyrate (BHB) | High accuracy & precision (CV <2.5%) in controlled lab settings [2]; point-of-care devices are widely recommended for managing diabetic ketoacidosis (DKA) [1]. | Clinical management (e.g., DKA), therapeutic monitoring [1]. |
| Enzymatic Assay (Lab-based) [2] | Acetoacetate (AcAc) & BHB | Considered a reliable reference method; requires strict pre-analytical control (e.g., rapid sample separation) [2]. | Research, arterial ketone body ratio calculation for prognostic evaluation [2]. |
| Urine Test Strips [3] | Acetoacetate (AcAc) | Semi-quantitative and less accurate; measures excess, unused ketones; readings can be affected by hydration and keto-adaptation [3]. | Consumer-grade nutritional ketosis monitoring (low cost) [3]. |
A study on DKA management highlights a key consideration for method selection: the corrected Anion Gap (cAG), calculated from standard blood gas analysis, showed a very strong correlation (r=0.97) with blood BHB levels measured by a meter [1]. This suggests that in clinical settings, cAG could serve as a widely available and inexpensive surrogate marker for tracking ketone levels [1].
For any interlaboratory comparison, a standardized protocol is crucial. Here is a detailed methodology based on an enzymatic assay described in the search results, which could serve as a reference method [2].
The following diagram illustrates the logical workflow for selecting a ketone measurement method and understanding the relationship between blood ketones and a surrogate marker (cAG) in a clinical context, as outlined in the research [1].
This diagram outlines the method selection logic and the validated clinical correlation between blood ketones and a calculated gap.